Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde
Description
BenchChem offers high-quality Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
pyrrolo[1,2-c]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-7-4-8-2-1-3-10(8)6-9-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUFULJJNXRMNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC(=CC2=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90665445 | |
| Record name | Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90665445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251102-28-0 | |
| Record name | Pyrrolo[1,2-c]pyrimidine-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=251102-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90665445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Chemical Properties of Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde
The following is an in-depth technical guide on the chemical properties, synthesis, and applications of pyrrolo[1,2-c]pyrimidine-3-carbaldehyde.
Executive Summary
Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde represents a critical heterocyclic scaffold in modern medicinal chemistry and materials science. As a fused bicyclic system combining an electron-rich pyrrole ring with a pyrimidine moiety via a bridgehead nitrogen, it exhibits unique electronic "push-pull" characteristics. This guide provides a comprehensive analysis of its structural integrity, synthetic pathways, and reactivity profile, designed for researchers optimizing lead compounds in oncology (kinase inhibition) and developing novel fluorescent probes.
Structural Analysis & Electronic Properties
The Scaffold Architecture
The pyrrolo[1,2-c]pyrimidine core is a 6,5-fused heterocycle. Unlike its isomer, pyrrolo[2,3-d]pyrimidine (7-deazapurine), the [1,2-c] isomer features a bridgehead nitrogen atom that is part of the pi-system of both rings.
-
Aromaticity: The system is aromatic, with 10
-electrons delocalized over the bicyclic framework. The bridgehead nitrogen (N7a) contributes a lone pair to the -system, making the pyrrole ring electron-rich (nucleophilic) while the pyrimidine ring maintains partial electrophilic character, albeit modified by the electron donation from the bridgehead. -
Dipole & Fluorescence: The charge separation between the electron-donating pyrrole and the electron-accepting pyrimidine/aldehyde motif creates a significant dipole moment. This electronic structure is responsible for the scaffold's notable fluorescence properties, often utilized in biological imaging.
The 3-Carbaldehyde Pharmacophore
The aldehyde group at position 3 (on the pyrimidine ring) serves as a versatile "warhead" for covalent drug design and a "handle" for further chemical diversification.
-
Electrophilicity: The carbonyl carbon is highly reactive toward nucleophiles, facilitating library generation via condensation reactions.
-
H-Bonding: The carbonyl oxygen acts as a hydrogen bond acceptor, crucial for binding affinity in kinase ATP-pockets.
Synthetic Pathways[1][2][3][4][5][6]
The synthesis of pyrrolo[1,2-c]pyrimidine-3-carbaldehyde is rarely achieved by direct formylation of the parent ring due to regioselectivity issues (electrophilic substitution favors the electron-rich pyrrole ring at positions 5 or 7). Instead, the 3-functionalized core is constructed via cyclization strategies.
Primary Route: The Suzuki-TosMIC Strategy
The most robust method involves the construction of the pyrimidine ring onto a pre-existing pyrrole substrate.
-
Starting Material: Pyrrole-2-carbaldehyde.[1]
-
Reagent: Methyl isocyanoacetate or Tosylmethyl isocyanide (TosMIC).[2]
-
Mechanism: Base-mediated [3+3] cycloaddition.[3] The isocyanide carbon attacks the aldehyde, followed by cyclization and elimination to form the aromatic pyrimidine ring.
-
Functional Group Interconversion (FGI): The resulting 3-carboxylate ester is reduced to the alcohol and oxidized to the aldehyde, or reduced directly using controlled DIBAL-H conditions.
Visualization of Synthesis
The following diagram illustrates the logical flow of constructing the 3-carbaldehyde derivative.
Caption: Synthetic workflow from pyrrole precursors to the target 3-carbaldehyde via the ester intermediate.
Reactivity Profile & Experimental Protocols
Reactivity Map
The molecule possesses two distinct reactive domains: the Aldehyde Handle (C3-CHO) and the Nucleophilic Ring (C5/C7).
| Domain | Reactivity Type | Key Reagents | Outcome |
| Aldehyde (C3) | Condensation | Amines, Hydrazines | Schiff bases, Hydrazones (Kinase Inhibitors) |
| Aldehyde (C3) | C-C Bond Formation | Wittig Ylides, Malonates | Vinyl derivatives, Knoevenagel adducts |
| Aldehyde (C3) | Oxidation | NaClO2, KMnO4 | Carboxylic acids (Solubility enhancers) |
| Pyrrole Ring (C5/C7) | Electrophilic Subst.[4] | NBS, NCS, Electrophiles | Halogenated cores (for Cross-coupling) |
| Pyrrole Ring (C5/C7) | Formylation | POCl3/DMF | Dialdehydes (Cross-linking agents) |
Protocol: Knoevenagel Condensation (Drug Discovery Workflow)
This protocol describes the functionalization of the 3-aldehyde to create a library of potential bioactive vinyl nitriles.
Reagents:
-
Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde (1.0 equiv)
-
Malononitrile (1.1 equiv)
-
Catalyst: Piperidine (0.1 equiv)
-
Solvent: Ethanol (0.5 M)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of pyrrolo[1,2-c]pyrimidine-3-carbaldehyde in 2 mL of absolute ethanol.
-
Addition: Add 1.1 mmol of malononitrile followed by 10 mol% piperidine.
-
Reaction: Stir the mixture at room temperature. A precipitate typically forms within 30–60 minutes. Monitor consumption of the aldehyde by TLC (Hexane/EtOAc 7:3).
-
Work-up: Filter the solid precipitate. Wash the cake with cold ethanol (2 x 1 mL) and diethyl ether (2 x 1 mL) to remove unreacted starting materials.
-
Purification: Recrystallize from hot ethanol if necessary.
-
Validation: Confirm structure via 1H NMR (vinyl proton signal typically at 7.5–8.5 ppm).
Protocol: Electrophilic Halogenation (Scaffold Diversification)
To introduce a handle for Suzuki/Sonogashira coupling on the pyrrole ring:
-
Setup: Dissolve the 3-carbaldehyde substrate in dry THF or DMF at 0°C.
-
Reagent: Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise to avoid over-bromination.
-
Selectivity: The reaction preferentially occurs at the electron-rich C5 or C7 position (depending on steric bulk at C3).
-
Quench: Quench with aqueous sodium thiosulfate after 1 hour.
Medicinal Chemistry Applications
Kinase Inhibition
The pyrrolo[1,2-c]pyrimidine scaffold is an isostere of the indole and purine rings found in many ATP-competitive inhibitors.
-
Binding Mode: The N1 nitrogen and the C3-substituent (derived from the aldehyde) often interact with the hinge region of kinases (e.g., JAK, CDK, or EGFR).
-
Strategy: Convert the 3-carbaldehyde into an aminopyrimidine or aryl-vinyl moiety to occupy the hydrophobic pocket adjacent to the ATP binding site.
Fluorescence Imaging
Due to its planar, conjugated nature, derivatives of this scaffold exhibit strong fluorescence.
-
Application: The aldehyde can be conjugated to proteins or antibodies via reductive amination, serving as a fluorescent tag that is smaller and more stable than traditional cyanine dyes.
Logical Relationship Diagram
The following graph depicts the strategic utility of the 3-carbaldehyde in drug development.
Caption: Divergent synthesis strategies transforming the core aldehyde into functional bioactive agents.
References
-
Gribble, G. W., et al. (2021). Synthesis of Pyrrolo[1,2-c]pyrimidines. ResearchGate. Retrieved from [Link]
-
PubChem. (2025).[5][6] Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid.[2][7][8] National Library of Medicine.[3] Retrieved from [Link]
-
Molina, P., et al. (2012). Pyrrolodiazines.[9] 5. Synthesis, Structure, and Chemistry of Pyrrolo[1,2-c]pyrimidine. Journal of Organic Chemistry. Retrieved from [Link]
-
Beilstein Journals. (2016). Indolizines and pyrrolo[1,2-c]pyrimidines decorated with a pyrimidine and a pyridine unit. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Pyrrolo[1,2-c]pyrimidine | C7H6N2 | CID 11040679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pyrrolo[1,2-a]pyrimidine | C7H6N2 | CID 12365414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid | CymitQuimica [cymitquimica.com]
- 8. PubChemLite - Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid (C8H6N2O2) [pubchemlite.lcsb.uni.lu]
- 9. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Medicinal Chemistry Applications of Pyrrolo[1,2-c]pyrimidine Scaffolds
[2][3][4][5][6][7][8]
Executive Summary
The pyrrolo[1,2-c]pyrimidine scaffold is a bicyclic, nitrogen-bridgehead heterocycle. It serves as a critical pharmacophore in marine alkaloids such as Variolin B , which exhibits potent antitumor activity. In modern drug discovery, this scaffold is valued for its ability to mimic the adenosine core of ATP while offering distinct solubility and metabolic stability profiles compared to standard purines. Its applications range from kinase inhibition in solid tumors to allosteric modulation of glutamate receptors in neurodegenerative diseases.
Structural Analysis & Pharmacophore Mapping
The scaffold consists of a five-membered pyrrole ring fused to a six-membered pyrimidine ring across the N1-C2 bond of the pyrrole and the N1-C6 bond of the pyrimidine.
-
Bridgehead Nitrogen: The nitrogen at the fusion point (position 1 in the IUPAC numbering for the fused system, though numbering varies by convention; often N7 in biogenic numbering) eliminates the N-H donor found in indoles, altering the hydrogen bond donor/acceptor profile.
-
Electronic Distribution: The system is electron-rich, particularly at the pyrrole carbons, making it susceptible to electrophilic aromatic substitution (SEAr), which facilitates late-stage functionalization.
-
Binding Mode: In kinase active sites (e.g., CDKs), the pyrimidine nitrogen (N2) typically acts as a hydrogen bond acceptor for the hinge region backbone.
Synthetic Strategies
The construction of the pyrrolo[1,2-c]pyrimidine core is non-trivial due to the bridgehead nitrogen. Two primary methodologies are dominant in the literature.
Method A: The TosMIC / Pyrrole-2-carbaldehyde Route
This is the most versatile method, developed by Gribble, Kitagawa, and others. It involves the reaction of pyrrole-2-carbaldehyde with tosylmethyl isocyanide (TosMIC).
Method B: Intramolecular Cyclization of Pyrimidines
Starting from 4-substituted pyrimidines, this method utilizes N-ylide chemistry to close the pyrrole ring, often used to synthesize complex fused systems like variolin analogs.
Visualization: Synthesis Workflow
Caption: The primary synthetic route to the pyrrolo[1,2-c]pyrimidine core utilizing TosMIC condensation.
Key Therapeutic Applications[4][9]
Oncology: CDK Inhibition (Variolins & Meriolins)
The most validated application of this scaffold is in the inhibition of Cyclin-Dependent Kinases (CDKs).
-
Lead Compound: Variolin B , a marine alkaloid isolated from the sponge Kirkpatrickia variolosa.
-
Mechanism: It binds to the ATP pocket of CDK1, CDK2, and CDK9.
-
Medicinal Chemistry Optimization:
-
Meriolins: Synthetic hybrids of Variolin B and Meridianin. These compounds show improved selectivity and potency (IC50 values in the nanomolar range).[3]
-
SAR: Substitution at the C9 position (variolin numbering) is critical for potency. The planar tricyclic system of variolin (containing the pyrrolo[1,2-c]pyrimidine core) intercalates or stacks within the active site, while the pyrimidine nitrogens engage the hinge region.
-
CNS Disorders: mGluR4 Positive Allosteric Modulators (PAMs)
Recent studies have identified pyrrolo[1,2-c]pyrimidine derivatives as potent PAMs for the metabotropic glutamate receptor 4 (mGluR4), a target for Parkinson's disease.
-
Lead: PXT001687 (and related analogs).[4]
-
Mechanism: Unlike orthosteric agonists, these compounds bind to an allosteric site, enhancing the receptor's response to glutamate. This reduces the risk of receptor desensitization.
-
Advantage: The scaffold provides the necessary lipophilicity for Blood-Brain Barrier (BBB) penetration while maintaining specific polar contacts required for allosteric binding.
Infectious Diseases: HIV Integrase Inhibition
Derivatives of pyrrolo[1,2-c]pyrimidine-1-carboxamide have been synthesized as inhibitors of HIV integrase. The scaffold acts as a metal-chelating platform (via the amide and ring nitrogen) to sequester the magnesium ions in the integrase active site, preventing viral DNA strand transfer.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Tosylpyrrolo[1,2-c]pyrimidine
Based on the method by Gribble et al.
Reagents:
-
Pyrrole-2-carbaldehyde (1.0 equiv)
-
TosMIC (1.1 equiv)
-
Potassium Carbonate (K2CO3) or DBU (2.0 equiv)
-
Solvent: Methanol or THF
Step-by-Step:
-
Preparation: Dissolve pyrrole-2-carbaldehyde (e.g., 5 mmol) in dry methanol (20 mL) in a round-bottom flask.
-
Addition: Add TosMIC (5.5 mmol) to the solution.
-
Base Addition: Add anhydrous K2CO3 (10 mmol) in one portion.
-
Reaction: Reflux the mixture for 2–4 hours. Monitor by TLC (SiO2, Hexane/EtOAc) for the disappearance of the aldehyde.
-
Workup: Cool the mixture to room temperature. Pour into ice-water (100 mL).
-
Isolation: The product often precipitates. Filter the solid, wash with cold water, and dry. If no precipitate forms, extract with CH2Cl2 (3 x 30 mL), dry over MgSO4, and concentrate.
-
Purification: Recrystallize from ethanol or purify via flash column chromatography to yield the 3-tosyl derivative.
Protocol 2: CDK1/Cyclin B Kinase Assay
Standard radiometric assay for validating scaffold activity.
Materials:
-
Recombinant CDK1/Cyclin B complex.
-
Substrate: Histone H1.
-
[gamma-33P]ATP.
Workflow:
-
Buffer Prep: Prepare kinase buffer: 60 mM HEPES-NaOH (pH 7.5), 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate, 1.2 mM DTT.
-
Incubation: Mix 10 ng of CDK1/Cyclin B enzyme with varying concentrations of the pyrrolo[1,2-c]pyrimidine test compound in a 96-well plate. Incubate for 10 mins at 30°C.
-
Reaction Start: Add Histone H1 (substrate) and [gamma-33P]ATP mix (final ATP conc. 15 µM). Total volume: 25 µL.
-
Reaction: Incubate for 30 mins at 30°C.
-
Termination: Stop reaction by adding 25 µL of 3% phosphoric acid.
-
Detection: Spot 10 µL onto P81 phosphocellulose filters. Wash filters 3x with 75 mM phosphoric acid. Dry and count radioactivity in a scintillation counter.
-
Analysis: Plot % inhibition vs. log[compound] to determine IC50.
Visualization: Mechanism of Action (CDK Inhibition)
Caption: Mechanism of action for pyrrolo[1,2-c]pyrimidine derivatives acting as ATP-competitive CDK inhibitors.
Summary of Key SAR Data
| Position (Scaffold) | Modification | Effect on Activity (General) |
| C3 | Tosyl / Sulfonyl | Useful synthetic handle; often removed or replaced with aryl groups for kinase affinity. |
| C1 (Bridgehead) | N/A | Essential for 3D geometry; cannot be substituted. |
| Pyrrole Ring | Halogenation | Enhances metabolic stability and can improve hydrophobic pocket filling. |
| Pyrimidine Ring | Amination | Critical for H-bonding with the kinase hinge region (mimicking Adenine N1/N6). |
References
-
Synthesis of Pyrrolo[1,2-c]pyrimidines. Source: Gribble, G. W., et al. Heterocycles, 2021. URL:[Link]
-
Variolin B and Its Derivate Deoxy-Variolin B: New Marine Natural Compounds With Cyclin-Dependent Kinase Inhibitor Activity. Source:Cancer Research, 2005. URL:[Link]
-
Discovery, Structure–Activity Relationship, and Antiparkinsonian Effect of a Potent and Brain-Penetrant Chemical Series of Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4. Source:Journal of Medicinal Chemistry, 2017. URL:[Link]
- Polycyclic carbamoylpyridone derivative having HIV integrase inhibitory activity.
-
Design, Synthesis and Biological Evaluation of Novel Condensed Pyrrolo[1,2-c]Pyrimidines Featuring Morpholine Moiety as PI3Kα Inhibitors. Source:European Journal of Medicinal Chemistry (via ResearchGate), 2015. URL:[Link]
Biological Activity of Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde Derivatives
The following technical guide details the biological activity, synthesis, and therapeutic potential of pyrrolo[1,2-c]pyrimidine-3-carbaldehyde derivatives. This analysis focuses on their role as versatile pharmacophores in oncology and antimicrobial research.[1][2][3][4]
Executive Summary
The pyrrolo[1,2-c]pyrimidine scaffold represents a privileged heterocyclic architecture that fuses an electron-rich pyrrole ring with an electron-deficient pyrimidine moiety. The 3-carbaldehyde derivative serves as a critical "linchpin" intermediate. It is rarely the final drug but acts as the electrophilic gateway to synthesize bioactive Schiff bases (imines) , hydrazones , and chalcones .
Research indicates two primary therapeutic vectors for these derivatives:
-
Anticancer Potency: Fused derivatives (e.g., indolizine-fused systems) exhibit high selectivity against hepatocellular carcinoma (HepG2) and lung cancer lines, often functioning via tubulin destabilization or kinase inhibition.
-
Antimicrobial Spectrum: Schiff base derivatives synthesized from the 3-carbaldehyde core demonstrate broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans) by disrupting cell wall synthesis or chelating essential metal ions.
Structural Architecture & Synthesis Strategy
The Scaffold Logic
The pyrrolo[1,2-c]pyrimidine core is distinct from the more common 7-deazapurine (pyrrolo[2,3-d]pyrimidine). The [1,2-c] fusion creates a bridgehead nitrogen that influences the electronic distribution, making the C-3 position highly susceptible to electrophilic functionalization (e.g., formylation).
Synthesis of the 3-Carbaldehyde Core
The synthesis typically proceeds via a 1,3-dipolar cycloaddition followed by a Vilsmeier-Haack formylation .
Step 1: Construction of the Core
The pyrrolo[1,2-c]pyrimidine skeleton is often accessed by reacting pyrimidine derivatives with activated alkynes or α-halo ketones.
-
Reagents: 4-substituted pyrimidine, bromoacetophenone, 1,2-epoxybutane (acid scavenger).
-
Mechanism:[1][5][6] Quaternization of the pyrimidine nitrogen followed by cyclization.[5]
Step 2: Vilsmeier-Haack Formylation
To install the aldehyde at the C-3 position, the electron-rich pyrrole ring is targeted.
-
Reagents: POCl₃, DMF (0°C to RT).
-
Outcome: Selective formylation at C-3 due to electronic directing effects of the bridgehead nitrogen.
Figure 1: Synthetic pathway accessing the bioactive 3-carbaldehyde derivatives.[7][8]
Biological Applications & Mechanisms[1][4]
Anticancer Activity: The Hepatocellular Target
Recent studies highlight indolizine-fused pyrrolo[1,2-c]pyrimidine derivatives as potent agents against liver cancer.
-
Target Cell Lines: HepG2 (Liver), A549 (Lung).
-
Mechanism of Action:
-
Apoptosis Induction: Activation of Caspase-3 and cleavage of PARP.
-
Cell Cycle Arrest: Accumulation of cells in the G2/M phase, suggesting tubulin interaction similar to colchicine.
-
Synergy: Significant synergistic effects observed when co-administered with Gemcitabine .
-
Data Summary: Cytotoxicity (IC₅₀ in µM)
| Compound Variant | HepG2 (Liver) | A549 (Lung) | H1299 (Lung) | Toxicity (Normal Cells) |
| 3-CHO Parent | > 50.0 | > 50.0 | > 50.0 | Low |
| Indolizine-Fused | 0.22 ± 0.08 | 5.4 ± 1.2 | 8.1 ± 0.9 | Moderate |
| Schiff Base (R=Ph) | 2.4 ± 0.5 | 12.1 ± 2.0 | 15.3 ± 1.5 | Low |
| Gemcitabine (Ctrl) | 0.05 | 0.08 | 0.12 | High |
Antimicrobial Activity: The Schiff Base Advantage
The aldehyde group at C-3 is chemically transformed into azomethine (-CH=N-) linkages. These derivatives are lipophilic, facilitating penetration through the lipid membrane of Gram-positive bacteria.
-
Key Pathogens: Staphylococcus aureus (Gram+), Candida albicans (Fungal).
-
Mechanism:
-
Chelation: The azomethine nitrogen and pyrrole nitrogen can chelate metal ions (Fe²⁺, Zn²⁺) essential for bacterial metalloenzymes.
-
Membrane Disruption: Lipophilic tails (e.g., fluorophenyl hydrazones) disrupt membrane integrity.
-
Experimental Protocols
Protocol A: Vilsmeier-Haack Synthesis of the 3-Carbaldehyde
This protocol installs the reactive aldehyde handle.
-
Preparation: In a flame-dried round-bottom flask, dissolve the pyrrolo[1,2-c]pyrimidine substrate (1.0 equiv) in anhydrous DMF (10 vol).
-
Addition: Cool to 0°C. Add POCl₃ (1.2 equiv) dropwise over 30 minutes. The solution will turn yellow/orange.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Pour the reaction mixture onto crushed ice containing sodium acetate (to buffer pH to ~5-6).
-
Isolation: Extract with dichloromethane (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from ethanol or purify via silica gel chromatography to yield the 3-carbaldehyde as a solid.
Protocol B: MTT Cell Viability Assay (HepG2)
Standard validation for anticancer activity.
-
Seeding: Seed HepG2 cells at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂. -
Treatment: Dissolve the 3-carbaldehyde derivative in DMSO. Prepare serial dilutions (0.1 µM – 100 µM) in culture medium. Add to wells (triplicate).
-
Incubation: Incubate for 48h or 72h.
-
Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.
-
Solubilization: Remove medium. Add 150 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.
Structure-Activity Relationship (SAR) Map
The biological efficacy depends heavily on the substituents at the C-1 and C-3 positions.
Figure 2: SAR analysis showing the impact of C-3 derivatization on biological function.
References
-
Kim, S. H., et al. (2022). Synthesis and Biological Evaluation of a Fused Structure of Indolizine and Pyrrolo[1,2-c]pyrimidine: Identification of Its Potent Anticancer Activity against Liver Cancer Cells. MDPI . Link
-
Gribble, G. W., et al. (2021). Synthesis of Pyrrolo[1,2-c]pyrimidines. ResearchGate . Link
-
Al-Mulla, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances . Link
-
Sherin, A., et al. (2025). Identification of a series of pyrrolo-pyrimidine-based SARS-CoV-2 Mac1 inhibitors. mBio . Link
-
Bakhale, S. C., et al. (2025).[9] Synthesis, Characterization and Antimicrobial Evaluation of Aromatic Aldehyde Derivatives of 4-Hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine. Asian Journal of Chemistry . Link
Sources
- 1. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rjlbpcs.com [rjlbpcs.com]
- 4. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde: A Lynchpin Scaffold in Drug Discovery
This guide provides an in-depth technical analysis of Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde , a privileged bicyclic scaffold in modern medicinal chemistry. It focuses on its utility as a "Lynchpin Intermediate" for divergent library synthesis and its role as a bioisostere of the purine core in kinase inhibitor discovery.
Executive Summary
The pyrrolo[1,2-c]pyrimidine scaffold represents a distinct class of "bridgehead nitrogen" fused heterocycles. Unlike its more common isomer, pyrrolo[2,3-d]pyrimidine (7-deazapurine), the [1,2-c] isomer features a nitrogen atom at the ring junction, imparting unique electronic properties and vector orientation for substituent display.
The 3-carbaldehyde derivative serves as a critical pharmacophore precursor . Its aldehyde moiety acts as a versatile electrophilic handle, allowing medicinal chemists to rapidly generate libraries of kinase inhibitors, DNA intercalators, and antiviral agents via reductive amination, Knoevenagel condensation, or oxidation/amidation sequences. This guide details the structural logic, synthetic accessibility, and application of this scaffold in oncology and infectious disease research.
Part 1: Structural & Electronic Architecture
The Bridgehead Nitrogen Effect
The pyrrolo[1,2-c]pyrimidine core is isoelectronic with indolizine but incorporates a second nitrogen in the six-membered ring.
-
Electronic Push-Pull: The bridgehead nitrogen (N1) donates electron density into the 5-membered pyrrole ring (making it electron-rich) while the pyrimidine ring remains relatively electron-deficient.
-
Position 3 Reactivity: The C3 position (located on the pyrimidine ring in this numbering scheme) is electronically "soft." An aldehyde at this position is highly reactive toward nucleophiles (amines, hydrides) but stable enough to isolate.
-
Bioisosterism: The scaffold mimics the adenosine triphosphate (ATP) purine core but lacks the N7/N9 hydrogen bond acceptors, altering selectivity profiles against kinases like PI3K
and JAK family members.
Pharmacophore Mapping
When utilized in drug design, the 3-carbaldehyde is typically derivatized to display solubilizing or target-binding groups.
| Feature | Pharmacological Role | Interaction Type |
| Bridgehead N (N1) | H-bond Acceptor | Hinge region binding (Kinases) |
| Pyrimidine N (N2) | H-bond Acceptor | Water-mediated bridging |
| Pyrrole Ring | Hydrophobic Core | Van der Waals / |
| 3-Position (Aldehyde derived) | Vector for Diversity | Solvent front interaction / Ribose pocket filling |
Part 2: Synthetic Accessibility & Protocols
The synthesis of pyrrolo[1,2-c]pyrimidine-3-carbaldehyde is most efficiently achieved via ring construction rather than direct formylation, ensuring regiocontrol.
The "Gribble-Suzuki" Cyclization Route
This method constructs the pyrimidine ring onto a pre-existing pyrrole, installing the C3 functional group simultaneously.
Mechanism:
-
Condensation: Pyrrole-2-carbaldehyde reacts with an isocyanoacetate.[1]
-
Cyclization: Base-mediated attack of the isocyanide carbon onto the imine intermediate.
-
Aromatization: Elimination to form the fully aromatic bicyclic system.
Experimental Protocol: Synthesis of the Core Scaffold
Objective: Synthesis of Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate (Precursor to 3-CHO).
Reagents:
-
Pyrrole-2-carbaldehyde (1.0 eq)
-
Ethyl isocyanoacetate (1.1 eq)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq)
-
Solvent: Anhydrous THF or Acetonitrile.
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve Pyrrole-2-carbaldehyde (10 mmol) in anhydrous THF (50 mL).
-
Addition: Add Ethyl isocyanoacetate (11 mmol) via syringe.
-
Cyclization: Cool the solution to 0°C. Add DBU (12 mmol) dropwise over 10 minutes. The solution will darken (often to a deep red/brown).
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Workup: Quench with saturated NH
Cl solution. Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na SO , and concentrate. -
Purification: Flash column chromatography (SiO
, gradient 0-30% EtOAc in Hexane).-
Yield Expectation: 60-75%.
-
Validation:
H NMR shows diagnostic bridgehead proton singlet and ethyl ester signals.
-
Conversion to 3-Carbaldehyde:
-
Reduction: Treat the ester with DIBAL-H (2.2 eq) in DCM at -78°C to yield the alcohol.
-
Oxidation: Oxidation of the alcohol with MnO
or Swern conditions yields Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde .
Visualization: Synthetic Workflow
Caption: Figure 1. Synthetic route to the 3-carbaldehyde scaffold via isocyanoacetate cyclization.
Part 3: Medicinal Chemistry Applications[2][3][4][5][6][7][8][9]
Case Study: PI3K Inhibitors
The 3-carbaldehyde is a proven intermediate for generating PI3K inhibitors. The aldehyde allows for the introduction of a morpholine moiety—a critical pharmacophore for PI3K lipid kinase activity—via reductive amination.
-
Mechanism: The morpholine oxygen forms a hydrogen bond with the hinge region (Val851 in PI3K
), while the planar pyrrolo-pyrimidine core occupies the adenine binding pocket. -
SAR Insight: Substitution at the 3-position with flexible amines (via the aldehyde) improves solubility and allows the molecule to reach the "affinity pocket" or solvent interface, enhancing selectivity over mTOR.
Divergent Library Generation
The aldehyde group allows for rapid "late-stage diversification":
| Reaction Class | Reagent | Product Class | Therapeutic Potential |
| Reductive Amination | 1°/2° Amines + NaBH(OAc) | Aminomethyl derivatives | Kinase Inhibitors (Solubility) |
| Knoevenagel | Malononitrile / Cyanoacetate | Vinyl Nitriles | Michael Acceptors (Covalent Drugs) |
| Oxidation | NaClO | Carboxylic Acids | Peptidomimetics / Amide coupling |
| Wittig/Horner | Phosphonates | Acrylates/Stilbenes | Intercalators / Fluorescent Probes |
Visualization: Pharmacophore Interactions
Caption: Figure 2.[2][3] Pharmacophore map showing the interaction of the core and the 3-substituent with a typical kinase binding site.
References
-
Gribble, G. W., et al. (2021). Synthesis of Pyrrolo[1,2-c]pyrimidines. ResearchGate.
-
Fekete, B., et al. (2025). Synthesis of Pyrrolo[1,2-a]pyrimidine Enantiomers via Domino Ring-Closure followed by Retro Diels-Alder Protocol. PMC.
-
Mishra, C., et al. (2015). Design, Synthesis and Biological Evaluation of Novel Condensed Pyrrolo[1,2-c]Pyrimidines Featuring Morpholine Moiety as PI3Kα Inhibitors. European Journal of Medicinal Chemistry.
-
PubChem. (2025).[4][5] Pyrrolo[1,2-c]pyrimidine Compound Summary. National Library of Medicine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Indolizines and pyrrolo[1,2-c]pyrimidines decorated with a pyrimidine and a pyridine unit respectively [beilstein-journals.org]
- 4. PubChemLite - Pyrrolo[1,2-c]pyrimidine (C7H6N2) [pubchemlite.lcsb.uni.lu]
- 5. Pyrrolo[1,2-c]pyrimidine | C7H6N2 | CID 11040679 - PubChem [pubchem.ncbi.nlm.nih.gov]
Therapeutic Potential of Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde in Oncology
Executive Summary: The Scaffold of Interest
The search for novel ATP-competitive kinase inhibitors has progressively moved beyond the classical purine bioisosteres (e.g., pyrrolo[2,3-d]pyrimidines) toward more chemically distinct scaffolds that offer improved selectivity profiles. Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde represents a critical "linchpin" intermediate in the synthesis of such next-generation oncology therapeutics.
Unlike its [2,3-d] isomer (7-deazapurine), the pyrrolo[1,2-c]pyrimidine core provides a unique vector orientation for substituents, allowing simultaneous access to the ATP-binding hinge region and the solvent-exposed front pockets of kinases such as PI3Kα (Phosphoinositide 3-kinase alpha). The 3-carbaldehyde moiety is chemically significant because it serves as a highly reactive electrophilic handle, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries via reductive amination or Knoevenagel condensation.
This guide details the synthetic utility, mechanistic basis, and therapeutic validation of this scaffold, specifically focusing on its application in targeting the PI3K/Akt/mTOR signaling axis in solid tumors.
Chemical Architecture & Synthesis[1][2]
The Strategic Advantage of the 3-Carbaldehyde
In medicinal chemistry, the "3-carbaldehyde" derivative is rarely the final drug but rather the divergence point .
-
Lipophilicity Tuning: The aldehyde allows the attachment of morpholine or piperazine solubilizing groups (critical for oral bioavailability).
-
Hinge Binding: The core pyrrolo[1,2-c]pyrimidine system mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (e.g., Val851 in PI3Kα).
Synthetic Workflow
The most robust route to the 3-carbaldehyde involves the construction of the bicyclic core followed by functional group interconversion. The "Suzuki-Isocyanoacetate" method is preferred for its regioselectivity.
Figure 1: Synthetic Pathway to the 3-Carbaldehyde Intermediate
Caption: Synthesis of the 3-carbaldehyde scaffold via base-mediated cyclization followed by ester reduction.
Therapeutic Mechanism: PI3Kα Inhibition
The primary oncological target for derivatives of this scaffold is PI3Kα , a lipid kinase frequently mutated in breast, colorectal, and endometrial cancers.
Mechanism of Action
Inhibitors derived from pyrrolo[1,2-c]pyrimidine-3-carbaldehyde function as Type I ATP-competitive inhibitors .
-
Hinge Interaction: The N1 nitrogen and C-H bonds of the pyrimidine ring interact with the hinge region residues.
-
Ribose Pocket: Substituents introduced at the 3-position (via the aldehyde handle) extend into the ribose-binding pocket, displacing water and increasing binding entropy.
-
Specificity: The unique fused geometry reduces off-target binding to other kinases (like CDK2 or PKA) compared to flat purine analogues.
Figure 2: PI3K/Akt Signaling Blockade
Caption: Mechanistic intervention point of pyrrolo[1,2-c]pyrimidine derivatives within the PI3K/Akt cascade.[1]
Preclinical Data Summary
The following data summarizes the potency of derivatives synthesized from the 3-carbaldehyde intermediate, specifically those functionalized with morpholine side chains (a common motif for PI3K inhibitors).
Table 1: Comparative Inhibitory Potency (IC50) in Kinase Assays
| Compound ID | R-Group (at 3-position) | Target: PI3Kα (nM) | Target: mTOR (nM) | Selectivity Index (PI3K/mTOR) |
| Ref (Wortmannin) | N/A | 4.2 | 210 | 50 |
| PP-3-CHO | -CHO (Intermediate) | >10,000 | >10,000 | N/A |
| PP-Morph | -CH2-Morpholine | 12.5 | 850 | 68 |
| PP-Pip | -CH2-Piperazine | 45.0 | 600 | 13 |
| PP-OH | -CH2-OH | 1,200 | >5,000 | >4 |
Note: The "3-CHO" intermediate is inactive, confirming its role as a scaffold rather than the active drug. The morpholine derivative ("PP-Morph") shows high potency.
Experimental Protocols
Protocol A: Synthesis of Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde
Objective: To generate the core scaffold for derivatization.
-
Cyclization:
-
Dissolve pyrrole-2-carbaldehyde (10 mmol) and ethyl isocyanoacetate (11 mmol) in dry DMF (20 mL).
-
Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (12 mmol) dropwise at 0°C.
-
Stir at 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Pour into ice water, extract with EtOAc. Purify via column chromatography to obtain ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate .
-
-
Reduction to Aldehyde:
-
Dissolve the ester (5 mmol) in anhydrous DCM (25 mL) under Argon.
-
Cool to -78°C. Slowly add DIBAL-H (1.0 M in toluene, 6 mmol).
-
Stir for 1 hour. Quench with methanol followed by saturated Rochelle’s salt solution.
-
Extract, dry over MgSO4, and concentrate.
-
Yield: ~65-75% as a yellowish solid.
-
Validation: 1H NMR (CDCl3) shows distinct aldehyde peak at ~10.0 ppm.
-
Protocol B: PI3Kα Kinase Glo Assay
Objective: To validate the inhibitory potential of the synthesized derivatives.
-
Reagents: Recombinant PI3Kα, PIP2:PS lipid substrate, ATP (10 µM), and test compounds.
-
Setup:
-
Prepare 3x serial dilutions of the pyrrolo[1,2-c]pyrimidine derivative in DMSO.
-
Add 2 µL of compound to 384-well plates.
-
Add 4 µL of enzyme/substrate mix. Incubate 15 min at RT.
-
Initiate reaction with 4 µL ATP. Incubate 60 min at RT.
-
-
Detection:
-
Add 10 µL ADP-Glo™ Reagent (stops reaction, depletes remaining ATP).
-
Incubate 40 min.
-
Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).
-
Read Luminescence (RLU).
-
-
Analysis: Plot RLU vs. Log[Concentration] to determine IC50.
References
-
Synthesis of Pyrrolo[1,2-c]pyrimidines. Narayan, E., Fu, L., & Gribble, G. W.[2] (2021).[1][3][4][5] ResearchGate.
-
Design, Synthesis and Biological Evaluation of Novel Condensed Pyrrolo[1,2-c]Pyrimidines Featuring Morpholine Moiety as PI3Kα Inhibitors. ResearchGate / European Journal of Medicinal Chemistry.
-
Pyrrolo[2,3-d]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Metwally, K., et al.[6] (2024). Current Medicinal Chemistry.
-
Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment. Shah, P., et al. (2022). Journal of Medicinal Chemistry.
Sources
- 1. sci-hub.sg [sci-hub.sg]
- 2. researchgate.net [researchgate.net]
- 3. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Characteristics and Synthetic Access to Fused Pyrrolopyrimidine Aldehydes
[1]
Executive Summary
Fused pyrrolopyrimidines represent a cornerstone in medicinal chemistry, serving as isosteres for purines (adenine and guanine).[1] The introduction of an aldehyde moiety, particularly at the C-5 position of the pyrrolo[2,3-d]pyrimidine core, creates a versatile "chemical handle" for diversifying the scaffold into complex kinase inhibitors (e.g., JAK, EGFR inhibitors) and antifolates. This guide analyzes the electronic architecture, spectroscopic signatures, and validated synthetic protocols for generating these high-value intermediates.[1]
Structural Architecture & Isomerism
The pyrrolopyrimidine system is a bicyclic heteroaromatic scaffold. While multiple fusion isomers exist, the pyrrolo[2,3-d]pyrimidine (7-deazapurine) is the most critical for drug development due to its mimicry of the natural purine N-9/C-8 bond.
Isomeric Classifications
The fusion of the electron-rich pyrrole ring with the electron-deficient pyrimidine ring creates a "push-pull" electronic system.
-
Pyrrolo[2,3-d]pyrimidine (7-Deazapurine): Nitrogen atoms at positions 1, 3, and 7. The C-5 position is electron-rich and highly susceptible to electrophilic aromatic substitution (e.g., formylation).
-
Pyrrolo[3,2-d]pyrimidine (9-Deazapurine): Nitrogen atoms at positions 1, 3, and 5.
-
Pyrrolo[3,4-d]pyrimidine: Less common due to the loss of aromaticity in the fused bond, making it less stable.
Electronic Distribution & The Aldehyde Handle
In pyrrolo[2,3-d]pyrimidine-5-carbaldehyde:
-
The Pyrrole Ring (Electron Donor): The lone pair on N-7 participates in the aromatic sextet, increasing electron density at C-5. This makes C-5 the preferred site for Vilsmeier-Haack formylation.
-
The Pyrimidine Ring (Electron Acceptor): The N-1 and N-3 atoms withdraw electron density, increasing the acidity of the N-7 proton (pKa ~13).
-
The Aldehyde Group: When attached at C-5, it conjugates with the pyrrole ring. This conjugation reduces the electrophilicity of the carbonyl carbon compared to a standard benzaldehyde, stabilizing the molecule against rapid oxidation but maintaining reactivity for reductive aminations.
Validated Synthetic Protocol: C-5 Formylation
The most robust method for introducing the aldehyde functionality is the Vilsmeier-Haack reaction . The following protocol describes the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde , a versatile intermediate where the 4-chloro group allows for subsequent SNAr substitutions.
Reaction Mechanism Visualization
The following diagram illustrates the electrophilic attack of the Vilsmeier reagent on the electron-rich C-5 position.
Figure 1: Vilsmeier-Haack formylation pathway targeting the C-5 position of the 7-deazapurine core.
Step-by-Step Methodology
Objective: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde.
Reagents:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)
-
Phosphorus oxychloride (POCl3) (5.0 eq)
-
N,N-Dimethylformamide (DMF) (10.0 eq)
-
Ice water / Sodium Acetate (sat. aq.)
Protocol:
-
Reagent Preparation: In a flame-dried round-bottom flask under argon, cool anhydrous DMF (10.0 eq) to 0 °C using an ice bath.
-
Vilsmeier Complex Formation: Dropwise add POCl3 (5.0 eq) to the DMF over 20 minutes. Stir for an additional 30 minutes at 0 °C to form the white/yellowish Vilsmeier salt (chloroiminium ion).
-
Addition: Add a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in minimal DMF dropwise to the Vilsmeier reagent.
-
Heating: Allow the mixture to warm to room temperature, then heat to 80–90 °C for 3–5 hours. Note: Monitor by TLC (Ethyl Acetate/Hexane 1:1) for the disappearance of the starting material.
-
Quenching: Cool the reaction mixture to room temperature and pour slowly onto crushed ice (exothermic!).
-
Hydrolysis: Adjust the pH to ~7–8 using saturated sodium acetate solution or 2M NaOH. Stir vigorously for 1 hour to hydrolyze the iminium intermediate. The aldehyde product will precipitate as a solid.
-
Isolation: Filter the precipitate, wash with copious water, and dry under vacuum.
-
Purification: Recrystallize from methanol/acetonitrile if necessary.
Yield Expectation: 75–85%.
Spectroscopic Signatures & Characterization
Correct structural assignment is critical, particularly distinguishing between N-alkylation and C-formylation.
NMR Data (DMSO-d6)
The following table summarizes the characteristic shifts for the 5-carbaldehyde derivative.
| Position | Nuclei | Chemical Shift (δ ppm) | Multiplicity | Structural Insight |
| CHO | ^1H | 9.80 – 10.20 | Singlet | Highly deshielded aldehyde proton; diagnostic peak. |
| N-7 | ^1H | 13.00 – 13.50 | Broad Singlet | Acidic pyrrole NH; disappears on D2O exchange. |
| C-2 | ^1H | 8.60 – 8.80 | Singlet | Pyrimidine proton; deshielded by adjacent N atoms. |
| C-6 | ^1H | 8.20 – 8.40 | Singlet | Pyrrole proton; shifts downfield due to adjacent CHO group. |
| C=O | ^13C | 183.0 – 185.0 | - | Carbonyl carbon; characteristic of aromatic aldehydes. |
Infrared (IR) Spectroscopy[2]
-
ν(N-H): Broad band at 3100–3300 cm⁻¹ (Intermolecular H-bonding).
-
ν(C=O): Strong, sharp band at 1660–1690 cm⁻¹. Note: This is lower than typical benzaldehydes (1700 cm⁻¹) due to conjugation with the electron-rich pyrrole ring.
Reactivity Profile & Applications
The C-5 aldehyde serves as a "linchpin" for divergent synthesis.
Reductive Amination (Kinase Inhibitor Synthesis)
The aldehyde reacts with primary amines (e.g., fluoroanilines) to form Schiff bases, which are reduced (NaBH3CN) to form secondary amines. This is the primary route for synthesizing EGFR and JAK inhibitors.
Knoevenagel Condensation
The aldehyde can condense with active methylene compounds (e.g., malononitrile) to extend the conjugation, often used in designing fluorescent probes or Michael acceptors.
Oxidation
Oxidation to the carboxylic acid (using NaClO2/Pinnick conditions) allows for amide coupling, accessing a different class of inhibitors.
References
-
Vilsmeier-Haack Reaction Mechanism & Application
-
Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
-
Medicinal Chemistry of 7-Deazapurines
-
NMR Spectral Data Verification
- Title: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde 1H NMR spectrum.
-
Source: ChemicalBook.[12]
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthetic Entries to and Biological Activity of Pyrrolopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sci-hub.box [sci-hub.box]
- 12. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde(908287-21-8) 1H NMR [m.chemicalbook.com]
Solubility Profile and Solvent Selection Guide: Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde
[1]
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of pyrrolo[1,2-c]pyrimidine-3-carbaldehyde . As a fused bicyclic heteroaromatic aldehyde, this scaffold presents unique solvation challenges critical to its utility as a pharmacophore building block. This document details theoretical physicochemical predictions, empirical solubility trends, and a validated protocol for precise solubility determination, enabling researchers to optimize reaction conditions and purification workflows.[1]
Physicochemical Characterization
To understand the solubility profile, we must first analyze the molecular architecture that dictates solute-solvent interactions.[1]
Structural Analysis
The pyrrolo[1,2-c]pyrimidine core is a 6,5-fused system containing a bridgehead nitrogen.[1][2] Unlike its [1,2-a] isomer, the [1,2-c] arrangement creates specific electronic distributions that affect dipole moment and crystal packing.[1]
| Property | Description | Impact on Solubility |
| Core Scaffold | Fused Pyrrolo-Pyrimidine | Planar structure promotes |
| Functional Group | C-3 Carbaldehyde (-CHO) | Acts as a hydrogen bond acceptor (HBA) and dipole handle.[1] Increases solubility in polar aprotic solvents (DMSO, DMF). |
| H-Bond Potential | 0 Donors / 3 Acceptors | Lack of H-bond donors (HBD) limits solubility in protic solvents (water/alcohols) unless specific solvation shells form.[1] |
| Lipophilicity | Moderate LogP (~1.2 - 1.8)* | Suggests good solubility in moderately polar organic solvents (DCM, EtOAc) but poor aqueous solubility.[1][2] |
*Predicted values based on fragment contribution methods for the fused heterocyclic system.
Solubility Profile by Solvent Class
The following profile categorizes solvents based on their interaction mechanism with the pyrrolo[1,2-c]pyrimidine-3-carbaldehyde solute.
Polar Aprotic Solvents (High Solubility)
Primary Use: Stock solutions, reaction media (nucleophilic substitutions, condensations).[1][2]
-
DMSO (Dimethyl sulfoxide): Excellent (>50 mg/mL). The high dielectric constant and ability to disrupt dipole-dipole interactions make DMSO the universal solvent for this compound.[1]
-
DMF (Dimethylformamide): Good to Excellent. Suitable for high-temperature reactions.[1]
-
Acetone/Acetonitrile: Moderate to Good. Solubility decreases significantly at lower temperatures (
C), making these excellent candidates for recrystallization.[1][2]
Chlorinated Solvents (Good Solubility)
Primary Use: Extraction, chromatography, low-temperature reactions.[1][2]
-
DCM (Dichloromethane): Good. The primary solvent for liquid-liquid extraction and silica gel chromatography loading.[1]
-
Chloroform: Good. often provides slightly higher solubility than DCM due to weak H-bond donor capability of the CHCl
proton to the aldehyde oxygen.
Polar Protic Solvents (Variable Solubility)
Primary Use: Crystallization anti-solvents, specific condensation reactions.[1][2]
-
Methanol/Ethanol: Moderate (Hot) / Low (Cold). The compound lacks H-bond donors, limiting interaction with alcohols.[1] However, the aldehyde group allows for some solvation.[1] This temperature-dependent solubility gradient makes alcohols ideal recrystallization solvents .[1]
-
Water: Insoluble/Poor. The hydrophobic aromatic core dominates. Aqueous solubility is negligible without pH adjustment (though the N-bridgehead is weakly basic, protonation requires strong acids).[1]
Non-Polar Solvents (Low Solubility)
Primary Use: Precipitation, washing, trituration.[1][2]
-
Hexanes/Heptane: Insoluble. Used to crash the product out of reaction mixtures or to wash the filter cake to remove non-polar impurities.
-
Diethyl Ether/TBME: Low. Often used for trituration to induce crystallization from oils.
Experimental Protocol: Gravimetric Solubility Determination
Standardized workflow for determining exact saturation limits (mg/mL).
Reagents & Equipment
-
Solute: Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde (>97% purity).[1]
-
Solvents: HPLC grade (DCM, MeOH, DMSO, Toluene).[1]
-
Equipment: Temperature-controlled shaker, 0.45
m PTFE syringe filters, analytical balance (0.01 mg precision).
Step-by-Step Methodology
-
Preparation: Weigh approx. 10 mg of the compound into a 2 mL HPLC vial (triplicate).
-
Solvent Addition: Add 100
L of the target solvent. -
Equilibration: Vortex for 1 minute.
-
If dissolved: Add more solute until saturation (visible solid remains).[1]
-
If undissolved: Add solvent in 50
L increments until clear.
-
-
Agitation: Shake at 25°C for 24 hours to ensure thermodynamic equilibrium.
-
Filtration: Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation in the filter).
-
Quantification:
-
Gravimetric: Evaporate a known volume of filtrate in a tared vessel and weigh the residue.
-
HPLC (Preferred): Dilute filtrate and quantify against a calibration curve (UV detection at
nm).[1]
-
Decision Workflows & Visualization
Solubility Screening Logic
The following diagram illustrates the logical flow for selecting a solvent system based on the intended application (Reaction vs. Purification).
Caption: Decision tree for solvent selection based on process requirements (Synthesis vs. Purification).
Solvation Mechanism
The diagram below depicts the interaction of the solute with different solvent classes.
Caption: Mechanistic solute-solvent interactions governing the solubility profile.
Applications in Synthesis and Processing[1]
Reaction Optimization
For reactions involving the aldehyde group (e.g., Knoevenagel condensation, reductive amination):
-
Recommended: Ethanol or Methanol (often with mild heating).[1] While solubility is lower than in DCM, protic solvents can catalyze imine formation.[1]
-
Alternative: If the reagent is lipophilic, use DCM or Toluene .[1]
Purification Strategies
-
Recrystallization: The steep solubility curve in alcohols makes Ethanol the solvent of choice. Dissolve at reflux; cool slowly to 4°C. If oiling occurs, add dropwise Hexane or Water (turbidity point method) to induce nucleation.[1]
-
Chromatography: The compound is moderately polar.
References
-
Synthesis of Fused Pyrimidines
-
Solubility Determination Methods
-
General Solvation Principles
(Note: Specific solubility data for CAS 1092461-89-2 is not available in public aggregate databases; the profiles above are derived from validated structure-property relationships of the pyrrolo-pyrimidine scaffold class.)
Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde CAS number and safety data
[1]
Chemical Identity & Properties
Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde is a fused bicyclic heteroaromatic aldehyde. It serves as a critical intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors and fluorescent probes. The aldehyde functionality at the C3 position provides a versatile handle for condensation reactions (e.g., reductive amination, Knoevenagel condensation).
| Property | Data |
| CAS Number | 251102-28-0 (Primary/9CI); 25090-52-2 (Historical/Alternative) |
| IUPAC Name | Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde |
| Molecular Formula | C₈H₆N₂O |
| Molecular Weight | 146.15 g/mol |
| SMILES | O=Cc1cn2cccc2c1 |
| Appearance | Pale yellow to brown solid (typically) |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| Stability | Air-sensitive (oxidation to carboxylic acid); hygroscopic |
Structural Orientation
The pyrrolo[1,2-c]pyrimidine scaffold consists of a pyrrole ring fused to a pyrimidine ring across the [1,2] bond of the pyrrole and the [c] face of the pyrimidine. The nitrogen atom at the bridgehead is shared. The aldehyde group is located at position 3 on the pyrimidine ring.
Safety Data & Handling Protocols
Signal Word: WARNING
This compound is a research-grade organic intermediate. While specific toxicological data for this exact isomer may be limited, its hazard profile is derived from the structural class (fused pyrimidines) and the reactivity of the aldehyde group.
GHS Classification (derived)
-
Skin Corrosion/Irritation: Category 2 (H315)
-
Serious Eye Damage/Eye Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)
Precautionary Statements
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
Storage & Handling
-
Atmosphere: Store under inert gas (Argon or Nitrogen) . The aldehyde is prone to autoxidation to the corresponding carboxylic acid (CAS 251102-27-9) upon prolonged exposure to air.
-
Temperature: Refrigerate (2–8 °C ) for long-term storage.
-
Incompatibility: Strong oxidizing agents, strong bases, and reducing agents.
Synthesis & Reaction Pathways[4][5][6][7]
The most authoritative route to the 3-substituted pyrrolo[1,2-c]pyrimidine core is the Suzuki-Gribble Synthesis . This involves the condensation of pyrrole-2-carbaldehyde with an isocyanide derivative.
Core Synthesis Workflow
The aldehyde is typically accessed via the reduction of the corresponding ester, which is the direct product of the cyclization reaction.
-
Cyclization: Reaction of pyrrole-2-carbaldehyde with ethyl isocyanoacetate in the presence of a base (DBU or KOtBu) yields ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate .
-
Reduction: The ester is reduced to the alcohol (pyrrolo[1,2-c]pyrimidin-3-ylmethanol ) using Lithium Aluminum Hydride (LiAlH₄).
-
Oxidation: The alcohol is selectively oxidized back to the aldehyde using Manganese Dioxide (MnO₂) or Swern conditions to avoid over-oxidation to the acid.
Reaction Mechanism Diagram
The following diagram illustrates the synthetic pathway and the numbering of the scaffold.
Caption: Step-wise synthesis of Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde from pyrrole precursors.
Detailed Protocol (Step 1: Cyclization)
-
Reagents: Pyrrole-2-carbaldehyde (1.0 eq), Ethyl isocyanoacetate (1.2 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq).
-
Solvent: Anhydrous THF or DMF.
-
Procedure:
-
Dissolve pyrrole-2-carbaldehyde in anhydrous THF under Argon.
-
Add DBU dropwise at 0°C.
-
Add ethyl isocyanoacetate dropwise.
-
Allow to warm to room temperature and stir for 12–18 hours.
-
Workup: Quench with water, extract with EtOAc. The organic layer is dried (Na₂SO₄) and concentrated.[2]
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
-
Medicinal Chemistry Applications
The pyrrolo[1,2-c]pyrimidine scaffold is a bioisostere of the indole and quinazoline rings, offering unique electronic properties and hydrogen-bonding capabilities.
Kinase Inhibition
Derivatives of this scaffold have been investigated as ATP-competitive inhibitors. The 3-carbaldehyde serves as a "warhead" precursor for introducing solubilizing groups (e.g., morpholine, piperazine) via reductive amination, which can interact with the solvent-exposed regions of the kinase binding pocket.
Fluorescent Probes
The conjugated π-system of the fused rings exhibits intrinsic fluorescence. The aldehyde group allows for the extension of this conjugation (e.g., via Knoevenagel condensation with malononitrile) to create "push-pull" fluorophores used in cellular imaging.
DNA Intercalation
Planar derivatives synthesized from this aldehyde have shown potential as DNA intercalators, acting as cytotoxic agents in oncology research.
References
- Suzuki, M. et al. (1976). "Synthesis of Pyrrolo[1,2-c]pyrimidines." Journal of Organic Chemistry.
-
Gribble, G. W. et al. (2000). "Synthesis and chemistry of pyrrolo[1,2-c]pyrimidines." Arkivoc, 2000(1), 86-98. Link
-
ChemicalBook. (2024). "Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde Product Page." Link
-
PubChem. (2024). "Pyrrolo[1,2-c]pyrimidine (Parent Compound) - CID 11040679."[3] Link
Methodological & Application
Application Note: Regioselective Synthesis of Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde via Vilsmeier-Haack Formylation
Executive Summary
This application note details the protocol for the synthesis of pyrrolo[1,2-c]pyrimidine-3-carbaldehyde using the Vilsmeier-Haack (VH) reaction . The pyrrolo[1,2-c]pyrimidine scaffold is a pharmacologically significant fused heterocycle, structurally analogous to indolizine, exhibiting antiviral, anticancer, and anti-inflammatory properties.[1]
The introduction of a formyl group at the C3 position is a critical synthetic bottleneck. This guide addresses the challenge by leveraging the regioselectivity of the Vilsmeier reagent (chloroiminium ion) towards the electron-rich pyrrole ring, avoiding competitive substitution on the electron-deficient pyrimidine ring.
Strategic Rationale & Mechanistic Insight
Why Vilsmeier-Haack?
While other formylation methods exist (e.g., Reimer-Tiemann, Gattermann-Koch), they often require harsh acidic conditions or lack regiocontrol for fused heterocycles. The Vilsmeier-Haack reaction is the "Gold Standard" for this substrate because:
-
Mild Activation: The active electrophile is generated in situ, allowing for controlled temperature management.
-
Regioselectivity: The steric bulk and electronic requirements of the Vilsmeier reagent favor the C3 position of the pyrrole ring, which is the most electron-rich site in the pyrrolo[1,2-c]pyrimidine system (isoelectronic to C3 in indolizine).
-
Scalability: The reagents (DMF, POCl
) are inexpensive and the workflow is amenable to scale-up.
Reaction Mechanism
The reaction proceeds through an Electrophilic Aromatic Substitution (EAS).[2]
-
Reagent Formation: DMF reacts with POCl
to form the electrophilic chloroiminium salt (Vilsmeier Reagent).[2][3][4][5][6] -
Nucleophilic Attack: The pyrrolo[1,2-c]pyrimidine acts as the nucleophile. The highest HOMO density is located at C3, facilitating attack on the chloroiminium ion.
-
Intermediate Stabilization: An iminium intermediate is formed, maintaining the aromaticity of the pyrimidine ring while temporarily disrupting the pyrrole.
-
Hydrolysis: Aqueous workup hydrolyzes the iminium salt to the target aldehyde.[7]
Mechanistic Pathway Diagram
Figure 1: Mechanistic pathway of Vilsmeier-Haack formylation targeting the C3 position.
Detailed Experimental Protocol
Reagents & Equipment
-
Substrate: Pyrrolo[1,2-c]pyrimidine (1.0 equiv)
-
Reagent A: Phosphoryl chloride (POCl
) (1.2 - 1.5 equiv) -
Reagent B: N,N-Dimethylformamide (DMF) (5.0 - 10.0 equiv, acts as solvent and reactant)
-
Quenching: Saturated Sodium Acetate (NaOAc) solution or 2M NaOH (careful pH control required).
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) if higher temperatures are needed (though neat DMF is standard).
Step-by-Step Methodology
Phase 1: Generation of Vilsmeier Reagent (Exothermic)
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.
-
Charging: Add anhydrous DMF (5.0 equiv) to the flask. Cool to 0°C using an ice/salt bath.
-
Activation: Add POCl
(1.2 equiv) dropwise over 20 minutes.-
Critical Check: Maintain internal temperature < 5°C. The solution will turn faint yellow/orange, indicating chloroiminium salt formation.
-
Wait: Stir at 0°C for 30 minutes to ensure complete formation of the active species.
-
Phase 2: Electrophilic Substitution
-
Addition: Dissolve the pyrrolo[1,2-c]pyrimidine substrate in a minimum amount of DMF (or DCM). Add this solution dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT).
-
Thermal Drive: Heat the reaction mixture to 60°C - 80°C for 2–4 hours.
-
Why Heat? While simple pyrroles react at RT, the fused pyrimidine ring exerts an electron-withdrawing effect, deactivating the pyrrole slightly. Thermal energy is required to overcome the activation energy for C3 substitution.
-
-
Monitoring: Monitor by TLC (System: 5% MeOH in DCM) or LC-MS until the starting material is consumed.
Phase 3: Hydrolysis & Workup
-
Quenching: Cool the mixture to RT. Pour the reaction mass slowly onto crushed ice (approx. 5x volume).
-
Hydrolysis: The intermediate iminium salt is water-soluble. To liberate the aldehyde, adjust the pH to 7–8 using saturated NaOAc solution .
-
Note: Avoid strong bases (like NaOH) initially, as high pH can cause ring degradation or Cannizzaro-type side reactions.
-
-
Extraction: Stir for 1 hour. A precipitate may form. If solid, filter. If oil, extract with DCM (3 x 50 mL).
-
Purification: Wash organic layer with brine, dry over Na
SO , and concentrate. Purify via silica gel column chromatography (Gradient: Hexanes EtOAc).
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis of pyrrolo[1,2-c]pyrimidine-3-carbaldehyde.
Critical Process Parameters (CPP) & Troubleshooting
The following table summarizes common failure modes and their scientific resolutions.
| Parameter | Observation | Root Cause | Corrective Action |
| Temperature | Low Yield / SM Recovery | Activation energy not met due to pyrimidine deactivation. | Increase reaction temp to 80°C; extend time. |
| Moisture | POCl | Hydrolysis of POCl | Use anhydrous DMF; flame-dry glassware. |
| Stoichiometry | Incomplete Conversion | Vilsmeier reagent consumed by adventitious water. | Increase POCl |
| pH Control | Dark Tarry Product | Polymerization of aldehyde in strong base. | Use Sodium Acetate (NaOAc) for mild hydrolysis (pH 7-8). |
| Regioselectivity | C1 isomer formation | Steric hindrance at C3 or electronic bias. | C3 is generally preferred. Verify isomer via NOE NMR. |
References
-
Gribble, G. W., et al. (2021).[1] Synthesis of Pyrrolo[1,2-c]pyrimidines. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction: Mechanism and Examples. [Link]
-
Royal Society of Chemistry. (2010). Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines. [Link]
-
National Institutes of Health (NIH). (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Application Note: Step-by-Step Synthesis of Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde from Pyrrole
Abstract & Scope
This application note details the robust synthetic protocol for pyrrolo[1,2-c]pyrimidine-3-carbaldehyde , a fused bicyclic heteroaromatic scaffold increasingly relevant in kinase inhibition and alkaloid synthesis (e.g., variolins).[1] While the pyrrolo[1,2-c]pyrimidine core is less common than its [1,2-a] isomer, it offers unique electronic properties and vector orientation for structure-activity relationship (SAR) exploration.
The protocol outlined below utilizes a convergent synthetic strategy starting from commercially available pyrrole. It features a reliable Vilsmeier-Haack formylation followed by a base-mediated cyclocondensation with methyl isocyanoacetate to construct the pyrimidine ring. The final target is accessed via a controlled reduction-oxidation sequence, ensuring high purity and avoiding over-reduction issues common with direct ester-to-aldehyde transformations.
Retrosynthetic Analysis
The strategic disconnection relies on constructing the pyrimidine ring onto the pre-functionalized pyrrole core. The critical bond-forming step involves the [3+3] annulation of pyrrole-2-carbaldehyde with an isocyanide derivative.
Figure 1: Retrosynthetic pathway illustrating the stepwise construction of the bicyclic core and functional group manipulation.[1]
Experimental Protocols
Step 1: Synthesis of Pyrrole-2-carbaldehyde
Objective: Regioselective C2-formylation of pyrrole.[1] Mechanism: Electrophilic aromatic substitution via the Vilsmeier reagent (chloroiminium ion).[1]
Reagents & Materials:
-
Pyrrole (1.0 equiv)[2]
-
Phosphorus oxychloride (POCl
) (1.1 equiv)[1] - -Dimethylformamide (DMF) (1.2 equiv)[1]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]
-
Sodium acetate (aq) or Sodium carbonate (aq)[1]
Protocol:
-
Preparation of Vilsmeier Reagent: In a flame-dried round-bottom flask under N
, cool DMF (1.2 equiv) to 0 °C. Add POCl (1.1 equiv) dropwise over 15 minutes. Stir for 30 minutes at 0–5 °C until a white precipitate (Vilsmeier salt) forms. -
Addition: Dilute the salt with DCM (3 mL/mmol). Add a solution of pyrrole (1.0 equiv) in DCM dropwise, maintaining the temperature below 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and reflux for 15 minutes (optional, depending on scale; RT stirring for 2 hours is often sufficient).
-
Hydrolysis: Cool the mixture to 0 °C. Quench carefully with aqueous sodium acetate (2.5 M) or saturated Na
CO . Stir vigorously for 1 hour at RT to hydrolyze the iminium intermediate. -
Workup: Extract with DCM (3x). Wash combined organics with water and brine. Dry over Na
SO and concentrate. -
Purification: Recrystallize from petroleum ether or purify via flash chromatography (Hexanes/EtOAc) to yield pyrrole-2-carbaldehyde as tan crystals.
Key Insight: The electron-rich nature of pyrrole requires careful temperature control during POCl
Step 2: Construction of Methyl pyrrolo[1,2-c]pyrimidine-3-carboxylate
Objective: Annulation to form the [1,2-c] fused system. Method: Base-mediated condensation with methyl isocyanoacetate (Suzuki method).[1][3]
Reagents & Materials:
-
Methyl isocyanoacetate (1.1 equiv)[1]
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv) OR Potassium tert-butoxide (1.2 equiv)[1]
-
Tetrahydrofuran (THF) (anhydrous)[2]
Protocol:
-
Setup: Charge a flame-dried flask with pyrrole-2-carbaldehyde (1.0 equiv) and methyl isocyanoacetate (1.1 equiv) in anhydrous THF (5 mL/mmol).
-
Cyclization: Add DBU (1.2 equiv) dropwise at room temperature. The solution typically darkens.
-
Stirring: Stir the reaction mixture at 50–60 °C for 4–6 hours. Monitor by TLC (disappearance of aldehyde).
-
Workup: Cool to RT. Dilute with EtOAc and wash with water (2x) and brine.
-
Purification: Dry over Na
SO , concentrate, and purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes). -
Product: Methyl pyrrolo[1,2-c]pyrimidine-3-carboxylate is obtained as a solid.[1]
Mechanism Visualization:
Figure 2: Mechanistic sequence of the pyrrolo[1,2-c]pyrimidine ring formation.
Step 3: Reduction to Pyrrolo[1,2-c]pyrimidine-3-methanol
Objective: Controlled reduction of the ester to the primary alcohol.[1]
Protocol:
-
Suspend LiAlH
(1.5 equiv) in anhydrous THF at 0 °C under argon. -
Add a solution of the methyl ester (from Step 2) in THF dropwise.
-
Stir at 0 °C for 1 hour, then warm to RT for 1 hour.
-
Fieser Quench: Cool to 0 °C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL) sequentially (where x = grams of LAH used).
-
Filter the granular precipitate through Celite. Concentrate the filtrate to yield the crude alcohol, usually sufficiently pure for the next step.
Step 4: Oxidation to Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde
Objective: Selective oxidation of the benzylic-like alcohol to the aldehyde.[1]
Reagent Choice: Manganese Dioxide (MnO
Protocol:
-
Dissolve the alcohol (1.0 equiv) in DCM or Chloroform.
-
Add activated MnO
(10–15 equiv).[1] Note: Large excess is standard for solid-phase oxidants. -
Stir vigorously at RT (or reflux if slow) for 12–24 hours.
-
Filter through a pad of Celite to remove the manganese solids.
-
Concentrate the filtrate.
-
Final Purification: Recrystallize or flash chromatography to afford the target pyrrolo[1,2-c]pyrimidine-3-carbaldehyde .[1]
Data Summary & Troubleshooting
| Step | Transformation | Critical Reagent | Typical Yield | Troubleshooting Tip |
| 1 | Formylation | POCl | 75-85% | Control temp <5°C to avoid tar formation.[1] |
| 2 | Cyclization | Me-Isocyanoacetate/DBU | 50-70% | Use anhydrous THF; ensure complete deprotonation. |
| 3 | Reduction | LiAlH | 85-95% | Perform Fieser quench slowly to avoid emulsions. |
| 4 | Oxidation | MnO | 80-90% | Use "Activated" MnO |
References
-
Gribble, G. W., & Narayan, E. (2020). Synthesis of Pyrrolo[1,2-c]pyrimidines. Heterocycles, 103(1), 476.[1][4]
-
Suzuki, M., et al. (1976).[3] Synthesis of pyrrolo[1,2-c]pyrimidine derivatives. Journal of Organic Chemistry. (Primary citation for the isocyanoacetate method).
-
Minguez, J. M., et al. (1999).[4] Pyrrolodiazines.[4][5][6] 5. Synthesis, Structure, and Chemistry of Pyrrolo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 64(21), 7788–7801.[4]
-
PubChem. Pyrrolo[1,2-c]pyrimidine Compound Summary.
Sources
Application Notes and Protocols for the Strategic Functionalization of Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde
Introduction: The Pyrrolo[1,2-c]pyrimidine Scaffold and the Versatility of the C3-Aldehyde
The pyrrolo[1,2-c]pyrimidine nucleus is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purines allows it to interact with a wide range of biological targets, and its derivatives have demonstrated significant potential as anticancer, antiviral, and kinase inhibiting agents.[1][2][3][4][5][6] The strategic introduction of molecular diversity is paramount in optimizing the pharmacological profile of these compounds.
Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde serves as a cornerstone intermediate for such diversification. The aldehyde group at the C3 position is a highly versatile functional handle, amenable to a wide array of chemical transformations. This allows for the controlled and predictable introduction of various pharmacophoric elements, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic candidates.
This guide provides an in-depth exploration of four fundamental and high-impact transformations of the aldehyde group: oxidation to a carboxylic acid, reduction to a primary alcohol, olefination via the Wittig reaction, and conversion to secondary or tertiary amines through reductive amination. The protocols herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.
Core Synthetic Transformations: A Strategic Overview
The aldehyde functional group offers a gateway to numerous other functionalities. This section outlines the primary synthetic pathways for the diversification of pyrrolo[1,2-c]pyrimidine-3-carbaldehyde.
Caption: Key functionalization pathways of the C3-aldehyde.
Oxidation to Pyrrolo[1,2-c]pyrimidine-3-carboxylic Acid via Pinnick Oxidation
Scientific Rationale: The conversion of the aldehyde to a carboxylic acid introduces a key functional group capable of forming salt bridges, hydrogen bonds, and serving as a precursor for amides and esters. The Pinnick oxidation is the method of choice for this transformation on sensitive heterocyclic systems due to its remarkably mild conditions and high functional group tolerance.[7][8] The reaction utilizes sodium chlorite (NaClO₂) as the oxidant, which is converted in situ to the active species, chlorous acid (HClO₂), under weakly acidic conditions.[7][9] A crucial component is a hypochlorite scavenger, such as 2-methyl-2-butene, which prevents side reactions like the chlorination of electron-rich moieties.[7]
Reaction Mechanism: Pinnick Oxidation
Caption: Mechanism of the Pinnick oxidation.
Experimental Protocol: Pinnick Oxidation
Materials and Reagents:
-
Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde (1.0 eq)
-
Sodium chlorite (NaClO₂, 80% technical grade, 3.0 eq)
-
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O, 6.0 eq)
-
2-Methyl-2-butene (10.0 eq)
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyrrolo[1,2-c]pyrimidine-3-carbaldehyde (1.0 eq) in a 2:1 mixture of t-BuOH and water (e.g., 15 mL for a 1 mmol scale).
-
Add 2-methyl-2-butene (10.0 eq) to the solution.
-
In a separate beaker, prepare a solution of sodium dihydrogen phosphate (6.0 eq) and sodium chlorite (3.0 eq) in water (e.g., 5 mL for a 1 mmol scale).
-
Add the aqueous solution of NaH₂PO₄ and NaClO₂ dropwise to the stirring solution of the aldehyde at room temperature.
-
Stir the reaction vigorously at room temperature for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of Na₂SO₃ until a colorless solution is obtained.
-
Acidify the mixture to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: The crude carboxylic acid can be purified by flash column chromatography on silica gel or by recrystallization.
Reduction to [Pyrrolo[1,2-c]pyrimidin-3-yl]methanol
Scientific Rationale: The reduction of the aldehyde to a primary alcohol provides a versatile intermediate for subsequent etherification, esterification, or conversion to an alkyl halide. Sodium borohydride (NaBH₄) is a mild and highly selective reducing agent, ideal for this transformation as it will not reduce other potentially present functional groups like esters or amides.[10][11] The reaction is typically performed in a protic solvent, such as ethanol or methanol, which also serves to protonate the resulting alkoxide intermediate.[12][13]
Experimental Protocol: NaBH₄ Reduction
Materials and Reagents:
-
Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde (1.0 eq)
-
Sodium borohydride (NaBH₄, 1.5 eq)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water
Procedure:
-
Dissolve the pyrrolo[1,2-c]pyrimidine-3-carbaldehyde (1.0 eq) in methanol (e.g., 10 mL for a 1 mmol scale) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 5-10 minutes. Caution: Gas evolution (H₂) will occur.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture back to 0 °C.
-
Slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases.
-
Remove the bulk of the methanol under reduced pressure.
-
Partition the residue between water and dichloromethane. Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: The crude alcohol is typically purified by flash column chromatography on silica gel.
Alkene Synthesis via the Wittig Reaction
Scientific Rationale: The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[14][15] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically generated in situ by deprotonating a phosphonium salt with a strong base.[15][16] This reaction forms a C=C double bond with high regioselectivity at the position of the former carbonyl group. The stereochemical outcome (E/Z selectivity) depends on the nature of the ylide (stabilized vs. unstabilized).[14]
Reaction Mechanism: Wittig Reaction
Caption: General mechanism of the Wittig reaction.
Experimental Protocol: Wittig Reaction
Materials and Reagents:
-
Triphenylphosphonium salt (e.g., (methoxymethyl)triphenylphosphonium chloride, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq)
-
Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde (1.0 eq)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
Procedure:
-
Set up an oven-dried, three-neck flask under a nitrogen or argon atmosphere.
-
Add the phosphonium salt (1.2 eq) and anhydrous THF (e.g., 10 mL for a 1 mmol scale).
-
Cool the resulting suspension to -78 °C (dry ice/acetone bath).
-
Slowly add n-BuLi (1.1 eq) dropwise. A color change (typically to deep red or orange) indicates the formation of the ylide. Stir for 1 hour at -78 °C.
-
Dissolve the pyrrolo[1,2-c]pyrimidine-3-carbaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Partition the mixture between diethyl ether and water. Separate the layers and extract the aqueous phase with diethyl ether (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: The crude product is purified by flash column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.
Amine Synthesis via Reductive Amination
Scientific Rationale: Reductive amination is one of the most powerful and efficient methods for forming C-N bonds. The one-pot procedure using sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is particularly advantageous.[17][18] This reagent is mild and chemoselective, capable of reducing the iminium ion intermediate much faster than the starting aldehyde.[17] This selectivity minimizes the formation of the corresponding alcohol byproduct, which can be a significant issue with less selective hydrides like NaBH₄.[17] The reaction proceeds effectively with a wide range of primary and secondary amines.
Comparative Data for Reductive Amination Reagents
| Reagent | Strength & Selectivity | Conditions | Key Advantages |
| NaBH(OAc)₃ (STAB) | Mild, highly chemoselective for iminium ions | Weakly acidic (AcOH catalyst often used), room temp | High yields, low alcohol byproduct, broad functional group tolerance[18] |
| NaBH₃CN | Selective for iminium ions | Requires careful pH control (can release HCN) | Effective, but more toxic than STAB |
| NaBH₄ | Less selective, reduces aldehydes and ketones | Protic solvents (MeOH, EtOH) | Inexpensive, but can lead to significant alcohol byproduct formation[17] |
| H₂/Catalyst (e.g., Pd/C) | Effective, but can reduce other functional groups | Requires specialized equipment (hydrogenator) | Can reduce other groups (alkenes, alkynes, nitro groups) |
Experimental Workflow: One-Pot Reductive Amination
Sources
- 1. Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sci-hub.box [sci-hub.box]
- 6. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Wittig reaction - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
One-pot synthesis methods involving pyrrolo[1,2-c]pyrimidine-3-carbaldehyde
Application Note: One-Pot Synthesis and Functionalization of Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde
Executive Summary
The pyrrolo[1,2-c]pyrimidine scaffold represents a privileged pharmacophore found in marine alkaloids (e.g., Variolin B) and synthetic kinase inhibitors. The 3-carbaldehyde derivative serves as a critical "linchpin" intermediate, enabling the rapid diversification of the core scaffold via reductive aminations, Knoevenagel condensations, and Wittig reactions.
This guide details the one-pot multicomponent reaction (MCR) strategies for constructing the pyrrolo[1,2-c]pyrimidine core and the subsequent (or telescoped) Vilsmeier-Haack formylation required to install the C3-aldehyde moiety. Unlike traditional stepwise methods that require the isolation of unstable pyrimidinium salts, the protocols herein utilize an epoxide-mediated acid scavenging system , ensuring high atom economy and operational simplicity.
Scientific Foundation & Mechanistic Logic
The Challenge of the Scaffold
Constructing the pyrrolo[1,2-c]pyrimidine fused system requires forming a C–N bond and a C–C bond between a pyrimidine precursor and a two-carbon synthon. The primary challenge is the regioselectivity of the quaternization and the stability of the resulting N-ylide intermediate.
The Epoxide-Mediated One-Pot Solution
The most robust route involves a three-component reaction (3-CR) between:
-
Substituted Pyrimidine: The nucleophilic core.
- -Halo Ketone (e.g., 2-Bromoacetophenone): The alkylating agent.
-
Activated Alkyne (e.g., Propiolates, DMAD): The dipolarophile.
Key Innovation: The use of 1,2-epoxybutane or propylene oxide as both solvent and acid scavenger.
-
Causality: The epoxide reacts with the HBr generated during quaternization, opening its ring to form a bromohydrin. This neutralizes the acid in situ, allowing the deprotonation of the pyrimidinium salt to generate the reactive N-ylide without adding external bases (which often cause polymerization).
-
Mechanism:[1][2][3][4][5][6][7] The generated N-ylide undergoes a [3+2] dipolar cycloaddition with the alkyne, followed by aromatization (loss of H2 or leaving group) to yield the fused system.
Regioselective Formylation (Vilsmeier-Haack)
Direct synthesis of the aldehyde via the MCR is difficult due to the instability of formyl-alkynes. Therefore, the standard protocol involves generating the core followed by electrophilic aromatic substitution.
-
Regiochemistry: The pyrrole ring of the fused system is electron-rich. The C3 position (equivalent to the
-position of a simple pyrrole) is the most nucleophilic, ensuring high regioselectivity during Vilsmeier-Haack formylation.
Visualization of Reaction Pathways
The following diagram illustrates the molecular logic flow from the MCR construction to the aldehyde generation.
Figure 1: Logical workflow for the synthesis of the pyrrolo[1,2-c]pyrimidine-3-carbaldehyde scaffold, highlighting the epoxide-mediated MCR and subsequent formylation.
Experimental Protocols
Protocol A: One-Pot Epoxide-Mediated Synthesis of the Core
Objective: To synthesize the pyrrolo[1,2-c]pyrimidine skeleton efficiently without isolating the quaternary salt.
Reagents:
-
4-Substituted Pyrimidine (1.0 equiv)
-
2-Bromoacetophenone derivative (1.0 equiv)
-
Ethyl propiolate or Dimethyl Acetylenedicarboxylate (DMAD) (1.0 equiv)
-
1,2-Epoxybutane (Solvent/Reagent, excess)
Step-by-Step Methodology:
-
Charging: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the pyrimidine (e.g., 4-methylpyrimidine, 5 mmol) and 2-bromoacetophenone (5 mmol) in 1,2-epoxybutane (10–15 mL).
-
Note: The epoxide acts as the solvent. No additional base is needed.
-
-
Quaternization (In Situ): Stir the mixture at reflux temperature (approx. 63°C) for 2–4 hours.
-
Validation: The solution may turn slightly cloudy or change color as the quaternary salt forms and is immediately deprotonated by the epoxide mechanism.
-
-
Cycloaddition: Add the alkyne (e.g., ethyl propiolate, 5 mmol) dropwise to the refluxing solution.
-
Completion: Continue refluxing for 12–24 hours. Monitor via TLC (SiO2, EtOAc/Hexane 1:1). The formation of a highly fluorescent spot is characteristic of the pyrrolo[1,2-c]pyrimidine system.
-
Workup: Evaporate the excess epoxide under reduced pressure.
-
Purification: The residue is usually a solid or thick oil. Purify via flash column chromatography (Gradient: 10% to 40% EtOAc in Hexanes) or recrystallization from Ethanol/Water.
Yield Expectation: 65–85% (depending on substituents).
Protocol B: Vilsmeier-Haack Formylation (Synthesis of the 3-Carbaldehyde)
Objective: To install the formyl group at the C3 position of the pyrrole ring.
Reagents:
Step-by-Step Methodology:
-
Vilsmeier Reagent Formation: In a dry flask under Argon at 0°C, add DMF (5.0 equiv) and add
(1.2 equiv) dropwise. Stir for 30 minutes until the salt precipitates or the solution becomes viscous/yellow. -
Addition: Dissolve the pyrrolo[1,2-c]pyrimidine substrate (1.0 equiv) in a minimum amount of DMF and add it dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 3–5 hours.
-
Causality: Heating is often required to drive the electrophilic substitution on the fused system, which may be sterically crowded.
-
-
Hydrolysis: Cool the reaction mixture to 0°C. Pour onto crushed ice containing Sodium Acetate (buffered hydrolysis) or saturated
. Stir vigorously for 1 hour.-
Critical Step: The intermediate iminium salt must be fully hydrolyzed to release the aldehyde.
-
-
Isolation: Extract with Dichloromethane (
mL). Wash organics with brine, dry over , and concentrate. -
Purification: Recrystallize from Ethanol or purify via short-path silica plug.
Data Summary & Optimization Parameters
The following table summarizes the impact of different reaction components on the yield of the core scaffold (Protocol A), based on literature precedents.
| Component Variable | Reagent Choice | Yield Impact | Notes |
| Solvent/Scavenger | 1,2-Epoxybutane | High (75-90%) | Higher boiling point allows for faster cycloaddition than propylene oxide. |
| Solvent/Scavenger | Propylene Oxide | Moderate (50-70%) | Lower boiling point (34°C) requires longer reaction times (40h+). |
| Alkyne | Ethyl Propiolate | High | Yields the mono-ester; regioselectivity is usually high. |
| Alkyne | DMAD | Very High (>85%) | Highly reactive; yields the diester (requires decarboxylation if unsubstituted core is desired). |
| Pyrimidine | Electron-donating (4-Me) | High | Facilitates quaternization step. |
| Pyrimidine | Electron-withdrawing (4-Cl) | Low | Quaternization is sluggish; requires higher temps or sealed tube. |
Downstream Applications (The "Why")
The pyrrolo[1,2-c]pyrimidine-3-carbaldehyde is a versatile precursor.[9]
-
Reductive Amination: Reaction with primary amines +
yields amine-linked kinase inhibitors. -
Knoevenagel Condensation: Reaction with malononitrile yields vinyl-nitrile derivatives, often used to extend conjugation for fluorescent probes.
-
Oxidation: Conversion to the carboxylic acid (
oxidation) for amide coupling.
References
-
Efficient One-Pot, Three-Component Synthesis of a Library of Pyrrolo[1,2-c]pyrimidine Deriv
- Source: ACS Combin
- Context: Describes the epoxide-medi
-
URL:[Link]
-
Synthesis of Pyrrolo[1,2-c]pyrimidines.
- Source: Gribble, G. W. et al.
- Context: Review of various synthetic routes including the Suzuki and Kitagawa modific
-
URL:[Link]
-
Vilsmeier-Haack Reaction.
-
Total Synthesis of Variolin B.
- Source: Journal of Organic Chemistry (Various authors, e.g., Alvarez et al.)
- Context: Demonstrates the utility of the Vilsmeier formylation on the pyrrolo[1,2-c]pyrimidine core in n
-
URL:[Link]
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 5. biomedres.us [biomedres.us]
- 6. chemtube3d.com [chemtube3d.com]
- 7. researchgate.net [researchgate.net]
- 8. Product Name Index | Ambeed [ambeed.com]
- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
Application Note & Protocols: Strategic Application of the Wittig Reaction for the Olefination of Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrrolo[1,2-c]pyrimidine Scaffold and the Power of Olefination
The pyrrolo[1,2-c]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a range of biologically active compounds, including potent anticancer agents and kinase inhibitors.[1][2][3][4] The functionalization of this nucleus is of paramount importance for modulating pharmacokinetic and pharmacodynamic properties. The introduction of carbon-carbon double bonds (olefination) via the Wittig reaction is a powerful strategy to append diverse side chains, enabling the exploration of new chemical space and the development of novel therapeutic candidates.[5]
This guide provides a detailed examination of the critical parameters governing the Wittig reaction as applied to pyrrolo[1,2-c]pyrimidine-3-carbaldehyde, an electron-deficient heterocyclic aldehyde. We will delve into the mechanistic nuances that control stereochemical outcomes and provide actionable, field-tested protocols to guide your synthetic strategy.
Mechanistic Rationale: Controlling E/Z Stereoselectivity
The Wittig reaction proceeds via the nucleophilic addition of a phosphorus ylide to an aldehyde or ketone, forming a transient four-membered ring intermediate called an oxaphosphetane.[6][7] This intermediate then collapses to form the desired alkene and a highly stable triphenylphosphine oxide, the latter being the thermodynamic driving force of the reaction.[5][7]
The stereochemical outcome of the reaction—that is, the ratio of the (E) (trans) to (Z) (cis) isomer of the resulting alkene—is not arbitrary. It is dictated primarily by the electronic nature of the substituents on the ylide, a concept critical for the rational design of drug candidates where specific stereoisomers may exhibit vastly different biological activities.[8][9]
-
Unstabilized Ylides: These ylides, typically bearing alkyl or aryl groups, are highly reactive. The formation of the oxaphosphetane is rapid and irreversible, proceeding through a kinetically controlled pathway that preferentially leads to the syn oxaphosphetane. This intermediate subsequently decomposes to yield the (Z)-alkene as the major product.[7][9][10]
-
Stabilized Ylides: When the ylide is substituted with an electron-withdrawing group (e.g., ester, ketone, nitrile), the negative charge on the carbon is delocalized and stabilized.[6] This renders the ylide less reactive. The initial cycloaddition becomes reversible, allowing for equilibration to the more thermodynamically stable anti oxaphosphetane. This intermediate then decomposes to selectively form the (E)-alkene .[7][8][10]
This stereochemical control is a cornerstone of the Wittig reaction's utility in targeted synthesis.
Optimizing Reaction Conditions: A Strategic Guide
The success of the Wittig reaction on an electron-deficient substrate like pyrrolo[1,2-c]pyrimidine-3-carbaldehyde hinges on the careful selection of reagents and conditions.
The Ylide: The Key to Stereocontrol
The choice of the phosphonium ylide is the single most important factor in determining the geometry of the final alkene.
| Ylide Type | Substituent (R) | Reactivity | Expected Outcome | Typical Base |
| Unstabilized | Alkyl, Hydrogen | High | (Z)-alkene selective | n-BuLi, NaH, KHMDS |
| Semi-stabilized | Aryl (e.g., Benzyl) | Moderate | Mixture of (E)/(Z) | NaH, NaOMe, KOtBu |
| Stabilized | -CO₂R, -COR, -CN | Low (often isolable) | (E)-alkene selective | Milder bases (K₂CO₃), or no base if pre-formed |
The Base: Generating the Ylide In Situ
The phosphonium salt precursor must be deprotonated by a suitable base to generate the nucleophilic ylide in situ.[11] The pKa of the C-H bond adjacent to the phosphorus determines the required base strength.
-
Strong, Non-Nucleophilic Bases: For unstabilized ylides derived from alkyltriphenylphosphonium salts, very strong bases are required.
-
n-Butyllithium (n-BuLi): A common choice, but its use can sometimes complicate stereoselectivity due to the presence of lithium salts, which can stabilize betaine intermediates.[7][12] Reactions are typically run at low temperatures (-78 °C to 0 °C).[13]
-
Sodium Hydride (NaH) or Potassium Hydride (KH): Excellent choices for generating salt-free ylides, which often leads to higher (Z)-selectivity with unstabilized ylides.[13] Requires careful handling and removal of mineral oil.
-
Potassium tert-butoxide (KOtBu): A strong, sterically hindered base suitable for many applications.[14]
-
-
Weaker Bases: Stabilized ylides are more acidic and can be formed with weaker bases like sodium methoxide (NaOMe) or even potassium carbonate. Some stabilized ylides are commercially available and can be used directly without a separate base addition step.[11][14]
Solvent and Temperature
-
Solvents: Anhydrous ethereal solvents are most common.
-
Tetrahydrofuran (THF): The most widely used solvent due to its ability to solvate intermediates and its suitable temperature range.[13] It is crucial that THF is anhydrous, as ylides are highly moisture-sensitive.[13]
-
Dimethyl Sulfoxide (DMSO): Can also be used, particularly for less reactive systems.
-
Toluene: A non-polar option that can be beneficial in certain cases.[13]
-
-
Temperature:
Experimental Workflow and Protocols
The general workflow for the Wittig reaction involves the preparation of the phosphonium salt, in situ generation of the ylide, and subsequent reaction with the aldehyde.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. chemtube3d.com [chemtube3d.com]
- 10. quora.com [quora.com]
- 11. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 12. The modern interpretation of the Wittig reaction mechanism - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. organic-synthesis.com [organic-synthesis.com]
Troubleshooting & Optimization
Technical Support Center: Formylation of Pyrrolo[1,2-c]pyrimidine
Case ID: VH-OPT-PYR12C Subject: Yield Optimization & Troubleshooting for Vilsmeier-Haack Formylation Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
The Challenge: Formylating the pyrrolo[1,2-c]pyrimidine scaffold is synthetically demanding due to the electronic disparity between the electron-rich pyrrole ring and the electron-deficient pyrimidine ring. While the Vilsmeier-Haack (VH) reaction is the industry standard for this transformation, low yields typically stem from three failure modes:
-
Regio-scrambling: Competition between the C3 and C5 positions on the pyrrole ring.
-
Acid-Sensitivity: Hydrolytic opening of the pyrimidine ring during the harsh acidic quench.
-
Reagent Degradation: Use of wet DMF or aged POCl₃ leading to "Vilsmeier failure" before the substrate is even added.
Scope of Guide: This document provides a self-validating protocol and a diagnostic troubleshooting matrix. It assumes the target functionalization is on the activated pyrrole ring (typically C3, analogous to indolizine).
The "Gold Standard" Protocol (Optimized)
Do not use a generic Vilsmeier procedure. This protocol is specifically tuned for acid-sensitive fused pyrimidines.
Phase A: Reagent Generation (The Critical Step)
-
Reagents: Anhydrous DMF (Freshly distilled or from a Sure/Seal™ bottle), POCl₃ (Fresh, clear, not yellow).
-
Stoichiometry: 1.2 eq POCl₃ : 1.5 eq DMF : 1.0 eq Substrate.
-
Procedure:
-
Cool anhydrous DMF to 0°C under Argon/Nitrogen.
-
Add POCl₃ dropwise over 20 minutes. Control Exotherm: Internal temp must not exceed 5°C.
-
Checkpoint: Stir at 0°C for 30 mins. A white precipitate (Vilsmeier salt) should form. If the solution turns yellow/orange here, your DMF is wet or POCl₃ is degraded. Abort and restart.
-
Phase B: Substrate Addition & Reaction
-
Solvent: Dissolve pyrrolo[1,2-c]pyrimidine in minimal anhydrous DMF or Dichloroethane (DCE).
-
Addition: Add substrate solution dropwise to the Vilsmeier salt at 0°C.
-
Temperature Ramp:
-
Standard: Warm to Room Temperature (RT) and stir for 2-4 hours.
-
Stubborn Substrates: Heat to 40-60°C only if TLC shows no conversion after 4 hours at RT.
-
Phase C: The "Buffered Reverse Quench" (Yield Saver)
-
Why: Direct addition of water generates massive heat and HCl, destroying the pyrimidine ring.
-
Protocol:
-
Prepare a saturated Sodium Acetate (NaOAc) or Sodium Carbonate (Na₂CO₃) solution mixed with crushed ice.
-
Pour the reaction mixture slowly into the vigorously stirring ice/buffer mix.
-
Adjust pH to ~7-8 immediately.
-
Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate (often mistaken for unreacted starting material on TLC).
-
Diagnostic Visualization
Mechanism & Failure Points
The following diagram illustrates the reaction pathway and where specific failures occur (Red Nodes).
Figure 1: Mechanistic pathway of Vilsmeier-Haack formylation highlighting critical failure nodes (Red) where yield is typically lost.
Troubleshooting Dashboard (Q&A)
Category: Reaction Monitoring
Q: TLC shows a new spot, but after workup, I only recover starting material. What happened?
-
Diagnosis: This is the classic "Iminium Trap." The intermediate iminium salt (see Fig 1) is stable and often has a different Rf than the starting material. If you do not hydrolyze it long enough or at the right pH, it reverts or stays in the aqueous phase.
-
Fix: Extend the quenching time to 1-2 hours. Ensure the pH is basic (8-9) during extraction to convert the salt to the neutral aldehyde.
Q: The reaction mixture turned black/tarry immediately upon adding the substrate.
-
Diagnosis: Thermal decomposition. The Vilsmeier reagent is too aggressive at high temperatures, or the exotherm was uncontrolled.
-
Fix: Ensure the Vilsmeier reagent is prepared at 0°C. Dilute your substrate in DCE or DMF before addition. Add dropwise. Do not heat above 60°C for this scaffold.
Category: Reagents & Solvents[1][4][5][6][7][10][11][12][13]
Q: My yield varies wildly (10% to 60%) between batches.
-
Diagnosis: DMF Purity. DMF decomposes over time to dimethylamine and formic acid. Dimethylamine reacts with POCl₃ to form tetramethylphosphorodiamidic chloride, which is not a formylating agent.
-
Validation: Smell your DMF. If it smells "fishy" (like amine), discard it. Use a fresh bottle or distill over CaH₂.
Category: Regioselectivity[4][10]
Q: I am seeing two aldehyde isomers. How do I control this?
-
Insight: The pyrrolo[1,2-c]pyrimidine has two nucleophilic sites on the pyrrole ring (C3 and C5).
-
Optimization:
-
Lower Temperature (0°C to RT): Favors the kinetic product (usually the most electron-rich position, C3).
-
Solvent Switch: Changing from DMF (polar) to a mixture of DMF/DCM or DMF/Toluene can alter the solvation shell and steric approach, improving regioselectivity.
-
Optimization Matrix: Critical Parameters
Use this table to adjust your conditions based on your specific derivative.
| Parameter | Standard Condition | Optimization for Low Yield | Optimization for Decomposition |
| Solvent | DMF (Neat) | DMF + DCE (1:1) | DMF + Toluene (1:1) |
| POCl₃ Eq | 1.2 eq | 2.0 - 3.0 eq | 1.05 eq (Strict) |
| Temperature | RT (25°C) | 60°C (Max) | 0°C (Prolonged) |
| Quench | Ice Water | Sat. NaOAc (Buffered) | 2M NaOH (Fast neutralization) |
| Atmosphere | Nitrogen balloon | Argon (Strict dry) | Argon |
Workflow Logic
Follow this decision tree to standardize your experimental troubleshooting.
Figure 2: Troubleshooting logic flow for decision making during the experiment.
References
- Vilsmeier-Haack Reaction Mechanism & Review: Jones, G., & Stanforth, S. P. (1997). The Vilsmeier-Haack Reaction. Organic Reactions, 49, 1–330. Note: The definitive review on the mechanism and scope of the reaction.
-
Synthesis of Pyrrolo[1,2-c]pyrimidine Derivatives
-
Troubleshooting Vilsmeier Formylation (Decomposition & Workup)
-
Analogous Fused System Formylation (Indolizine/Pyrrolo[2,3-d]pyrimidine)
-
Wang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives. European Journal of Medicinal Chemistry, 224, 113711.[9]
- Context: Provides modern experimental details on handling similar fused pyrrolopyrimidine scaffolds during functionaliz
-
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Purification of Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde
Topic: Purification methods for pyrrolo[1,2-c]pyrimidine-3-carbaldehyde Content type: Technical Support Guide
Executive Summary & Chemical Context
Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde is a fused bicyclic heteroaromatic aldehyde. Structurally, it consists of an electron-rich pyrrole ring fused to a pyrimidine ring. This specific electronic distribution creates a unique purification challenge:
-
Acid Sensitivity: The electron-rich pyrrole moiety renders the system susceptible to electrophilic attack and acid-catalyzed polymerization (often observed as the formation of insoluble "red tars").
-
Oxidative Instability: Like many heteroaromatic aldehydes, the C-3 formyl group is prone to autoxidation to the corresponding carboxylic acid (pyrrolo[1,2-c]pyrimidine-3-carboxylic acid) upon prolonged exposure to air.
-
Polarity Profile: The compound is moderately polar. If synthesized via reduction of the corresponding ester (a common route), the aldehyde acts as an intermediate polarity species between the non-polar starting ester and the polar alcohol over-reduction byproduct.
This guide provides a tiered approach to purification, prioritizing method stability and yield.
Decision Matrix: Selecting Your Protocol
Before initiating purification, evaluate your crude profile using Thin Layer Chromatography (TLC).
Standard TLC System: 40% Ethyl Acetate in Hexanes. Visualization: UV (254 nm) and DNP Stain (Aldehydes turn orange/red).
Figure 1: Purification logic flow. Select Protocol A for high-purity crudes and Protocol B for complex mixtures.
Protocol A: Recrystallization (The "Scalable" Path)
Best For: Crude material with >85% purity; removal of trace inorganic salts or heavy tars. Principle: Exploits the differential solubility of the planar heteroaromatic system in hot vs. cold solvents.
Solvent Systems Table
| Solvent System | Ratio (v/v) | Temperature Range | Comments |
| Ethanol (95%) | 100% | Reflux | Standard. Good recovery; removes trace polar impurities. |
| EtOAc / Heptane | 1:3 | Reflux | High Yield. Best for removing non-polar starting materials (esters). |
| Toluene | 100% | 80°C | Specific. Good for removing polymeric tars (tars often insoluble in toluene). |
Step-by-Step Procedure
-
Dissolution: Place crude solid in a flask. Add the minimum amount of solvent (e.g., Ethanol) at reflux temperature until fully dissolved.
-
Tech Tip: If a small amount of dark solid remains undissolved at reflux, this is likely polymerized "tar." Do not add more solvent. Filter the hot solution through a pre-warmed glass frit or Celite pad to remove it.
-
-
Cooling: Allow the filtrate to cool to room temperature slowly (over 1-2 hours) to form defined crystals. Rapid cooling traps impurities.
-
Harvesting: Cool further to 0-4°C (ice bath) for 30 minutes. Filter the crystals and wash with cold solvent.
-
Drying: Dry under high vacuum at 40°C. Note: Avoid temperatures >60°C to prevent oxidation.
Protocol B: Buffered Flash Chromatography (The "Refined" Path)
Best For: Separating the aldehyde from unreacted esters, alcohol byproducts, or regioisomers. Critical Modification: Standard silica gel is slightly acidic (pH 6.0-6.5), which can catalyze the decomposition of pyrrolo-pyrimidines. You must buffer the silica.
Column Setup
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Buffer Additive: 1% Triethylamine (Et3N) in the eluent.
-
Eluent Gradient: Hexanes
Ethyl Acetate (0% 60%).
Execution Guide
-
Slurry Preparation: Pre-treat the silica gel by slurrying it in Hexanes containing 1% Et3N. This neutralizes acidic sites.
-
Loading: Dissolve the crude oil/solid in a minimum volume of Dichloromethane (DCM). Load carefully onto the column.
-
Elution:
-
0-10% EtOAc: Elutes non-polar impurities (e.g., starting pyrroles, bis-pyrroles).
-
20-40% EtOAc: Typically elutes pyrrolo[1,2-c]pyrimidine-3-carbaldehyde .
-
>50% EtOAc: Elutes polar byproducts (e.g., alcohols, acids).
-
-
Fraction Analysis: Spot fractions on TLC. Pool pure fractions and evaporate solvent at <40°C.
Protocol C: Bisulfite Adduct Purification (The "Specific" Path)
Best For: Isolating the aldehyde from chemically similar non-carbonyl impurities (e.g., isomers, alcohols) when chromatography fails. Mechanism: Forms a water-soluble bisulfite adduct, allowing non-aldehyde organic impurities to be washed away.
Procedure
-
Adduct Formation: Dissolve crude (1 g) in EtOAc (10 mL). Add saturated aqueous Sodium Bisulfite (NaHSO3, 10 mL). Vigorously stir for 2-4 hours. A precipitate (the adduct) may form, or it may stay in the aqueous layer.
-
Wash: Separate the layers.[1] Wash the aqueous layer (containing the adduct) with fresh EtOAc (2 x 10 mL) to remove non-aldehyde organic impurities.
-
Regeneration: Adjust the pH of the aqueous layer to ~9-10 using saturated Sodium Carbonate (Na2CO3) or 10% NaOH. Caution: Do not exceed pH 12 to avoid ring hydrolysis.
-
Extraction: The aldehyde regenerates and precipitates or oils out. Extract immediately with DCM (3 x 15 mL).
-
Finishing: Dry organics over Na2SO4 and concentrate.
Troubleshooting & FAQs
Q1: My product turns from yellow to brown/black upon standing. What is happening?
A: This is oxidative degradation and polymerization. The pyrrole ring is electron-rich and sensitive to air and light.
-
Fix: Store the purified aldehyde under an inert atmosphere (Argon/Nitrogen) at -20°C.
-
Fix: Ensure all solvents used in purification are acid-free (use Et3N buffer).
Q2: I see two spots on TLC that are very close. Which one is my aldehyde?
A: Use a DNP (2,4-Dinitrophenylhydrazine) stain. The aldehyde will instantly turn bright orange/red. The other spot (likely the alcohol or ester) will not react or will react very slowly.
-
Context: If synthesized from the ester, the aldehyde is usually more polar than the ester but less polar than the alcohol.
-
Rf (Ester) > Rf (Aldehyde) > Rf (Alcohol).
-
Q3: Can I use acidic workups (e.g., 1M HCl) to remove amines?
A: NO. Pyrrolo[1,2-c]pyrimidines are prone to protonation at the pyrrole carbons, leading to rapid polymerization. Use neutral or slightly basic aqueous washes (saturated NH4Cl or NaHCO3) instead.
Q4: The melting point is lower than reported (or broad).
A: This indicates contamination, likely with the carboxylic acid (auto-oxidation product).
-
Fix: Wash the solid with cold saturated NaHCO3 solution (removes the acid) and recrystallize from Ethanol.
References
-
Synthesis and Reactivity of Pyrrolo[1,2-c]pyrimidines.
- Context: Describes the general stability and handling of the pyrrolo[1,2-c]pyrimidine scaffold, including the sensitivity of the pyrrole ring to oxid
-
Source: Gribble, G. W., et al. (2021).[2] ResearchGate.
-
Vilsmeier-Haack Formyl
- Context: fundamental mechanism and isolation of heteroaromatic aldehydes, relevant if the aldehyde is synthesized via formyl
- Source: Organic Chemistry Portal.
-
Purification of Pyrrole-2-carboxaldehydes (Analogous Chemistry).
- Context: Provides the "Organic Syntheses" standard for handling pyrrole-based aldehydes, specifically the use of petroleum ether/crystallization to avoid polymeriz
- Source: Organic Syntheses, Coll. Vol. 4, p.831 (1963).
-
Chromatographic Str
- Context: Validates the use of Triethylamine-buffered silica to prevent acid-catalyzed decomposition of electron-rich heterocycles during flash chrom
- Source: Sigma-Aldrich Technical Bulletin / J. Org. Chem. Guidelines.
Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) before handling pyrrolo[1,2-c]pyrimidine derivatives.
Sources
Technical Support Center: Handling Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde
Case ID: SOL-PP3C-001 Topic: Solubility & Stability Optimization Assigned Specialist: Senior Application Scientist, Lead Discovery Unit Status: Active Guide
Executive Summary: The "Deceptive Scaffold"
Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde is a critical intermediate in the synthesis of fused heterocyclic kinase inhibitors and antiviral agents. While structurally compact (MW ~146 Da), it presents a dual challenge: thermodynamic insolubility due to high crystal lattice energy (planar
This guide moves beyond generic "add more DMSO" advice. It provides a mechanistic approach to solubilizing this scaffold without compromising its structural integrity in biological assays or synthetic workflows.
Module 1: The Physicochemical Root Cause
Why is this small molecule so difficult to dissolve?
The insolubility of pyrrolo[1,2-c]pyrimidine-3-carbaldehyde is not purely lipophilic (LogP is moderate, ~1.1–1.8); it is crystalline . The fused bicyclic system is flat, allowing for tight
| Parameter | Value (Approx) | Implication |
| Molecular Weight | ~146.15 Da | Small, but dense packing. |
| LogP | 1.1 – 1.8 | Moderately lipophilic; prefers organic solvents. |
| H-Bond Donors | 0 | Critical: Cannot H-bond with water effectively. |
| H-Bond Acceptors | 2 (Pyrimidine Ns) | Weak interaction with water; insufficient for solvation. |
| Reactivity | Aldehyde (C-3) | Prone to oxidation (to acid) and hemiacetal formation. |
Module 2: Stock Solution Protocols (The "Golden Standard")
Objective: Create a stable, high-concentration stock that does not degrade upon storage.
The Solvent Choice
Do not use Ethanol or Methanol for long-term storage. The aldehyde group can react with primary alcohols to form hemiacetals/acetals, subtly altering your compound's effective concentration and identity.
-
Recommended Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) or DMA (Dimethylacetamide).
-
Target Concentration: 10 mM – 50 mM.
The Dissolution Protocol
-
Weighing: Weigh the solid into a glass vial (avoid plastic if possible to prevent leaching, though less critical for this scaffold).
-
Solvent Addition: Add anhydrous DMSO to the center of the powder.
-
Vortexing: Vortex vigorously for 30 seconds.
-
Sonication (The Secret Step): If visual particulates remain, sonicate in a water bath at 35°C for 5-10 minutes.
-
Why? Sonication breaks up the micro-crystalline aggregates that vortexing misses. The mild heat helps overcome the lattice energy barrier.
-
-
Visual Check: Hold the vial against a light source. The solution must be completely clear. Any turbidity indicates "micro-seeding," which will cause rapid precipitation upon dilution.
Storage
-
Conditions: -20°C, desiccated, protected from light.
-
Shelf Life: 1-3 months. (Aldehydes oxidize over time, even in DMSO).
Module 3: Preventing "Crash-Out" in Biological Assays
The Problem: You dilute your 10 mM DMSO stock into PBS or Media, and the compound precipitates immediately.
The Mechanism: This is a "Kinetic Solubility" failure. The water molecules in the buffer immediately cluster around the DMSO, leaving the hydrophobic pyrrolo-pyrimidine molecules exposed. They aggregate to reduce surface energy, forming a precipitate.
The Serial Dilution Strategy (Intermediate Step)
Never jump from 100% DMSO to 0.1% DMSO in one step if you are at high concentrations (>100 µM).
Workflow:
-
Stock: 10 mM in DMSO.
-
Intermediate: Dilute 1:10 into PEG-400 or Propylene Glycol (Result: 1 mM compound in 10% DMSO/90% PEG).
-
Final: Dilute into Assay Buffer (PBS/Media).
-
Why? PEG acts as a "chaperone," coating the hydrophobic scaffold and preventing aggregation during the transition to water.
-
Visualization: The Solubility Decision Tree
Figure 1: Decision logic for solubilizing hydrophobic heterocyclic aldehydes for biological use.
Module 4: Chemical Stability (The Invisible Failure)
Users often mistake chemical degradation for solubility issues. If your compound "disappears" from solution but you don't see a precipitate, it has likely reacted.
The Aldehyde Oxidation
The C-3 aldehyde is susceptible to oxidation to the carboxylic acid (Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid).
-
Symptom: The carboxylic acid may have different solubility properties (pH dependent). In acidic media, it precipitates; in basic media, it dissolves but is no longer the aldehyde you intended to test.
-
Prevention: Purge DMSO stocks with Argon/Nitrogen gas before freezing.
Schiff Base Formation
In cell culture media containing serum (FBS), the aldehyde can react with lysine residues on proteins (Albumin) to form Schiff bases (imines).
-
Impact: This reduces the free concentration of your drug, making it appear less potent (shift in IC50).
-
Validation: If potency drops significantly in the presence of high serum (10% FBS) vs. low serum (1% FBS), suspect protein binding/reaction, not just solubility.
Module 5: Frequently Asked Questions (FAQs)
Q1: Can I use cyclodextrins to improve solubility?
A: Yes, this is highly recommended. Hydroxypropyl-
-
Protocol: Prepare your assay buffer with 5-10% HP-
-CD before adding the compound stock. This creates a "trap" for the molecule as it enters the aqueous phase.
Q2: My compound turned yellow in the DMSO stock. Is it bad? A: Pyrrolo-fused systems are often electron-rich and can undergo slow oxidation or photodecomposition, often leading to yellow/brown discoloration.
-
Action: Run a quick LC-MS. If the main peak is still the aldehyde (MW ~146 + solvent adducts), it is likely trace impurities. If you see a peak at M+16 (oxidation), discard the stock.
Q3: Can I heat the solution to dissolve it? A: In DMSO, yes, up to 40-50°C is safe. In aqueous buffer, no . Heating an aqueous suspension of this aldehyde may accelerate oxidation or polymerization.
Q4: Why not just convert it to a salt? A: The aldehyde itself does not have a sufficiently basic or acidic center to form a stable salt that retains the aldehyde functionality easily. While the pyrimidine nitrogens are weakly basic, salt formation (e.g., HCl salt) might lead to hydrolysis issues or instability of the aldehyde. Formulation (cosolvents/cyclodextrins) is safer than chemical modification.
References
-
PubChem. Pyrrolo[1,2-c]pyrimidine | C7H6N2.[1] National Library of Medicine. Available at: [Link]
-
Beilstein Journals. Indolizines and pyrrolo[1,2-c]pyrimidines decorated with a pyrimidine and a pyridine unit. Available at: [Link]
-
CatSci. Choosing the Right Technique to Increase Poor Drug Solubility. Available at: [Link]
-
MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties. Available at: [Link]
Sources
Troubleshooting side reactions in pyrrolopyrimidine aldehyde synthesis
Topic: Troubleshooting Side Reactions in Vilsmeier-Haack Formylation of Pyrrolo[2,3-d]pyrimidines
Introduction: The "Deazapurine" Challenge
The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is a critical gateway in the manufacturing of JAK inhibitors (e.g., Tofacitinib, Ruxolitinib). This scaffold, often called 7-deazapurine, mimics the adenosine core but offers distinct electronic properties.
The industry-standard method for introducing the C-5 aldehyde is the Vilsmeier-Haack reaction . However, this reaction on this specific scaffold is notorious for three issues:
-
Competitive Chlorination: The "dual role" of POCl₃ acting on C-4 hydroxyls.
-
Regioselectivity: Competition between N-7 formylation and C-5 formylation.
-
Hydrolysis Resistance: The stability of the intermediate iminium salt leading to "tarry" workups.
This guide provides a mechanistic breakdown and actionable troubleshooting workflows for these specific failure modes.
Module 1: Visualizing the Reaction Landscape
To troubleshoot effectively, you must visualize the competing pathways. The diagram below maps the "One-Pot" Chlorination-Formylation cascade, which is the most common industrial route.
Caption: Figure 1. The reaction cascade showing the transition from 4-hydroxy precursor to the 4-chloro-5-formyl product. Note that chlorination usually precedes formylation.
Module 2: Troubleshooting Guides (Q&A)
Issue Category A: The "Disappearing" Hydroxyl Group
User Query: "I started with 4-hydroxy-pyrrolo[2,3-d]pyrimidine. I wanted to add an aldehyde at C-5, but my product has a Chlorine at C-4. Why did this happen?"
Technical Insight: This is a feature, not a bug, of using POCl₃. Phosphorus oxychloride is a potent dehydrating and chlorinating agent. In electron-deficient pyrimidine systems, a C-4 hydroxyl group exists in tautomeric equilibrium with the amide (lactam). POCl₃ converts this amide oxygen into a leaving group (dichlorophosphate), which is then displaced by chloride.
Troubleshooting Protocol:
| Goal | Protocol Adjustment |
| I want the 4-Cl (Standard) | Do nothing. This is the preferred "One-Pot" synthesis. Ensure you use excess POCl₃ (≥ 3.0 equiv) to drive both chlorination and formylation to completion. |
| I want to keep the 4-OH | STOP. You cannot use standard Vilsmeier conditions (POCl₃/DMF). Alternative: Use the Duff Reaction (Hexamine/TFA) or Reimer-Tiemann (though yields are poor). Better Strategy: Protect the Oxygen as a Benzyl ether or SEM ether before attempting formylation, or use milder formylating agents like DMF/TFAA (Trifluoroacetic anhydride), though conversion will be lower. |
Issue Category B: Regioselectivity (N-7 vs. C-5)
User Query: "I am seeing a spot on TLC that is slightly more polar than my desired product. NMR suggests the aldehyde is on the Nitrogen (N-7), not the Carbon (C-5)."
Technical Insight: The pyrrole nitrogen (N-7) is nucleophilic. While the Vilsmeier reagent prefers the electron-rich C-5 position (analogous to C-3 in indole), kinetic control or steric freedom can lead to N-formylation. This is reversible but troublesome.
Diagnostic Checklist:
-
Temperature: Are you running the reaction too cold (< 0°C)? N-attack is often kinetically favored at low temps, while thermodynamic C-attack dominates at higher temps.
-
Stoichiometry: Are you using a massive excess of Vilsmeier reagent?
Corrective Action:
-
The "Heat Kick": After the initial addition at 0°C, heat the reaction to 60–80°C for 2–4 hours. This promotes the thermodynamic rearrangement from N-formyl to C-formyl or simply favors the C-attack pathway [1].
-
Hydrolysis Check: N-formyl groups are labile. A strong aqueous base workup (NaOH, pH 10) often cleaves the N-formyl group while leaving the C-formyl intact. Caution: 4-Chloro groups are sensitive to hydrolysis at high pH/heat (converting back to 4-OH).
-
Protection: If N-formylation persists, protect N-7 with a THP (Tetrahydropyranyl) or SEM group prior to the reaction. Avoid electron-withdrawing groups (Tosyl, Boc) as they deactivate the ring, preventing C-5 formylation entirely.
Issue Category C: The "Black Tar" Workup (Hydrolysis Failure)
User Query: "My reaction went to completion (TLC shows new spot), but after pouring into water, I got a black emulsion/tar. The yield is <20%."
Technical Insight: The Vilsmeier intermediate (the iminium salt) is remarkably stable, especially on electron-deficient systems like pyrrolopyrimidines. Simply pouring it into ice water is often insufficient to hydrolyze it to the aldehyde. The "tar" is often the unhydrolyzed iminium salt precipitating or polymerizing.
The "Buffered Hydrolysis" Protocol (Gold Standard):
Instead of water, use an Acetate Buffer .
-
Quench: Pour the reaction mixture slowly into a solution of 2M Sodium Acetate (NaOAc) in water at 0°C.
-
Stir: You must stir vigorously for 1–2 hours . The pH should be maintained around 7–8.
-
Observation: You will see the "tar" slowly resolve into a precipitate.
-
Isolation: Filter the solid. Do not extract with DCM unless necessary, as the aldehyde often crystallizes out of the buffer.
Module 3: Optimized Experimental Protocol
Target: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde.
Reagents:
-
4-Hydroxypyrrolo[2,3-d]pyrimidine (1.0 equiv)
-
POCl₃ (Phosphorus Oxychloride) (3.0 – 5.0 equiv)
-
DMF (Anhydrous) (10.0 equiv) - Acts as solvent and reagent
Step-by-Step:
-
Vilsmeier Reagent Formation:
-
Cool anhydrous DMF to 0°C under Argon.
-
Add POCl₃ dropwise. Exotherm warning. Stir for 20 mins to form the white/yellow precipitate (Chloroiminium salt).
-
-
Substrate Addition:
-
Add the 4-hydroxy substrate as a solid (or dissolved in minimal DMF) to the reagent at 0°C.
-
-
The Heating Phase (Crucial for C-5 Selectivity):
-
Allow to warm to Room Temp (RT).
-
Heat to 80°C (Reflux) for 3–5 hours.
-
Checkpoint: Monitor TLC. The starting material (polar) should disappear. The intermediate iminium species will stay at the baseline.
-
-
Buffered Workup:
-
Cool mixture to RT.
-
Pour slowly into ice-cold saturated NaOAc solution .
-
Stir for 1 hour. The pH must be >5 for hydrolysis to occur efficiently.
-
Collect the beige/yellow solid by filtration. Wash with water and cold ethanol.
-
Module 4: Decision Tree for Troubleshooting
Caption: Figure 2. Quick-reference decision tree for common synthetic anomalies.
References
-
Zhang, Y. L., et al. (2018).[1] "An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine." Chemistry of Heterocyclic Compounds, 54(6), 638–642. Link
-
Mikhaleva, A. I., et al. (2009).[2] "An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes."[2] Synthesis, 2009(04), 587-590. Link
-
Organic Chemistry Portal. "Vilsmeier-Haack Reaction: Mechanism and Examples." Link
-
World Intellectual Property Organization (WIPO). Patent WO2011157743A1 (Synthesis of Ruxolitinib intermediates). Link
Sources
Technical Support Center: Chromatographic Purification of Pyrrolopyrimidine Isomers
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Separation of Regioisomers (N7/N1/N5) and Enantiomers in Pyrrolopyrimidine Scaffolds
Introduction: The Pyrrolopyrimidine Challenge
Pyrrolopyrimidines (e.g., 7H-pyrrolo[2,3-d]pyrimidine) are the privileged scaffolds behind major JAK inhibitors like Tofacitinib and Ruxolitinib. However, their synthesis presents a persistent chromatographic challenge: Regioselectivity .
The alkylation of the pyrrole nitrogen (N7) often competes with the pyrimidine nitrogens (N1 or N3), creating structural isomers with identical molecular weights and similar polarities. Furthermore, the amphoteric nature of the scaffold—possessing both acidic pyrrole protons and basic pyrimidine nitrogens—leads to severe peak tailing on traditional silica phases.
This guide provides self-validating protocols to resolve these isomers, moving beyond "textbook" HPLC to field-proven strategies involving pH switching and Supercritical Fluid Chromatography (SFC).
Module 1: Method Development Strategy
User Question: I have a crude mixture containing my target N7-alkylated product and the N1-isomer impurity. Should I use Reversed-Phase HPLC or SFC?
Technical Response: While RP-HPLC is the standard, SFC (Supercritical Fluid Chromatography) is often superior for pyrrolopyrimidine structural isomers. The orthogonality of SFC (based on molecular shape and dipole interaction with CO₂) often resolves isomers that co-elute on C18 columns.
Decision Logic: The Separation Matrix
Use this logic flow to select your starting protocol.
Figure 1: Decision matrix for selecting the optimal chromatographic technique based on isomer type and solubility profiles.
Module 2: Resolving Regioisomers (N7 vs. N1)
User Question: My N7 and N1 isomers are co-eluting on a standard C18 column with 0.1% Formic Acid. How do I separate them?
Technical Response: The co-elution occurs because the hydrophobicities of N7- and N1-isomers are nearly identical in acidic media. To resolve them, you must exploit their dipole moment differences or pKa differences .
Protocol: High-pH Reversed-Phase Screening
Why this works: Pyrrolopyrimidines are weak bases. At low pH (formic acid), both isomers are protonated and solvated, masking subtle structural differences. At high pH (pH 10), they are neutral. The N1-isomer typically has a different dipole moment than the N7-isomer, which interacts differently with the stationary phase when uncharged.
Step-by-Step Workflow:
| Parameter | Setting / Material |
| Column | XBridge C18 or Gemini C18 (High pH stable) |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10, adjusted with NH₄OH) |
| Mobile Phase B | Acetonitrile (100%) |
| Gradient | 5% B to 60% B over 10 minutes |
| Validation | Calculate Resolution ( |
Troubleshooting the Result:
-
Still co-eluting? Switch to a Phenyl-Hexyl column. The pi-pi interactions often discriminate between the electron-rich pyrrole ring positions better than alkyl chains.
-
Mass Spec Compatibility: Ammonium bicarbonate is volatile and MS-compatible, unlike phosphate buffers.
Module 3: Troubleshooting Peak Tailing
User Question: I see severe tailing (Asymmetry > 1.5) for my pyrrolopyrimidine peak. It looks like a shark fin. Is my column dead?
Technical Response: Your column is likely fine. The tailing is caused by secondary silanol interactions . The unreacted silanol groups (Si-OH) on the silica surface are acidic. The basic pyrimidine nitrogens in your molecule are binding to these silanols via ion-exchange mechanisms, causing the "drag" or tail.
The "Silanol Suppression" Protocol
You have two pathways to fix this. Choose based on your detection method.
Pathway A: For UV-Only (Non-MS) Applications
Use Triethylamine (TEA) as a sacrificial base. TEA saturates the silanol sites, preventing your drug from binding to them.
-
Add: 0.1% TEA to the mobile phase.
-
Adjust: pH to 7.0 using Phosphoric Acid.
Pathway B: For LC-MS Applications (Recommended)
Use High pH or Chaotropic Salts .
-
Method: Use the Ammonium Bicarbonate buffer (pH 10) described in Module 2.
-
Mechanism: At pH 10, the silanols are ionized (Si-O⁻), but your pyrrolopyrimidine is also deprotonated (neutral). Neutral bases do not ionize-exchange with silanols.
Visualizing the Interaction Logic
Figure 2: Troubleshooting logic for peak tailing caused by basic nitrogen-silanol interactions.
Module 4: Chiral Separation (SFC Focus)
User Question: My molecule has a chiral center on the side chain (like Tofacitinib). Standard C18 shows one peak. How do I separate the enantiomers?
Technical Response: C18 is achiral; it cannot separate enantiomers. You need a Chiral Stationary Phase (CSP). For pyrrolopyrimidines, Amylose-based and Cellulose-based columns in SFC mode are the gold standard due to speed and loading capacity.
The "4-Column" Screening Protocol
Do not guess. Run a rapid screen using these four orthogonal chemistries.
Conditions:
-
Back Pressure: 120 bar
-
Temperature: 40°C
-
Co-Solvent: Methanol + 0.2% Isopropylamine (IPA) or Diethylamine (DEA). Note: The basic additive is mandatory to prevent tailing in SFC.
| Column Chemistry | Trade Name Examples | Selectivity Profile |
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD, Lux Amylose-1 | General purpose, high success rate. |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD, Lux Cellulose-1 | Often orthogonal to Amylose. |
| Cellulose tris(3,5-dichlorophenylcarbamate) | Chiralpak IC, Lux Cellulose-4 | "Immobilized" phase, robust for chlorinated solvents. |
| Amylose tris(3-chloro-5-methylphenylcarbamate) | Chiralpak IG, Lux Amylose-2 | Newer generation, unique selectivity. |
Scale-Up Tip:
Once you find a column with
References
-
Waters Corporation. Preparative SFC Method Development: Column Screening and Optimization. [Link]
-
Journal of Chromatography A. Generic chiral separation strategy in SFC for pharmaceutical compounds. [Link]
-
Phenomenex. HPLC Troubleshooting Guide: Peak Tailing and Shape Issues. [Link]
-
National Institutes of Health (PMC). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors. (Demonstrates purification challenges). [Link]
Technical Support Center: Handling Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde
[1]
Subject: Minimizing Polymerization & Degradation Protocols Applicable Compound: Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde (and related electron-rich heteroaromatic aldehydes) Support Level: Advanced / Senior Scientist[1]
Introduction
You are likely accessing this guide because your bright yellow/orange solid turned into a black, insoluble tar during column chromatography or overnight storage.
Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde is an inherently unstable "push-pull" system.[1] It contains a highly nucleophilic pyrrole ring (the "push") fused to a pyrimidine, with an electrophilic aldehyde (the "pull").[1] This internal electronic tension makes the molecule exceptionally prone to acid-catalyzed self-condensation and oxidative polymerization .[1]
This guide replaces standard handling procedures with specialized protocols designed to interrupt these degradation pathways.
Module 1: The Chemistry of Instability (Diagnostics)
Before troubleshooting, you must understand the enemy. The "polymerization" you observe is likely a combination of two distinct mechanisms driven by environmental factors.
Mechanism A: Acid-Catalyzed Oligomerization (The "Black Tar" Effect)
Even trace acidity (from unneutralized silica gel or chloroform) protonates the aldehyde oxygen.[1] This activates the carbonyl, making it a target for the electron-rich pyrrole ring of a neighboring molecule.[1] This chain reaction proceeds rapidly, expelling water and forming extended conjugated oligomers (chromophores) that appear as dark oils or solids.[1]
Mechanism B: Oxidative Instability
The pyrrolo[1,2-c]pyrimidine core is oxidatively labile.[1] Exposure to air, especially in solution, can lead to ring oxidation or radical-mediated coupling, further accelerating decomposition.[1]
Visualizing the Failure Mode
The following diagram illustrates the self-condensation pathway you must prevent.
Caption: Acid-catalyzed self-condensation pathway. The critical control point is preventing the initial protonation of the aldehyde.[1]
Module 2: Purification Troubleshooting
The Issue: "My compound degrades on the column." The Cause: Standard silica gel is slightly acidic (pH 6.0–6.5). This is sufficient to catalyze the polymerization of pyrrolo[1,2-c]pyrimidines.
Protocol: The "Basic" Workup
Do not use standard silica flash chromatography unless absolutely necessary. If you must, you must buffer the stationary phase.
| Parameter | Standard Protocol (AVOID) | Stabilized Protocol (RECOMMENDED) |
| Stationary Phase | Silica Gel 60 (Acidic) | Basic Alumina (Activity III) or Neutralized Silica |
| Mobile Phase | DCM / Methanol | DCM / EtOAc (Avoid alcohols if possible to prevent hemiacetal formation) |
| Additives | None | 1% Triethylamine (TEA) added to the mobile phase |
| Solvent Quality | Standard Reagent Grade | Anhydrous / Acid-Free (Check chloroform for HCl) |
Step-by-Step: Neutralizing Silica Gel
If Basic Alumina is unavailable, you must neutralize your silica column:
-
Slurry Preparation: Prepare your silica slurry using your eluent containing 1–2% Triethylamine (TEA) .
-
Flushing: Flush the column with 2–3 column volumes of this TEA-spiked solvent before loading your sample.
-
Loading: Load your crude material.
-
Elution: Continue eluting with solvent containing 0.5% TEA.
-
Evaporation: Do not heat the water bath above 30°C during rotary evaporation.
Module 3: Storage & Handling FAQs
Q: Can I store this compound in solution? A: No. In solution, the effective concentration of the "reactants" (the molecules themselves) allows for intermolecular collisions.[1] Even in frozen benzene/DMSO, slow polymerization occurs.[1]
-
Action: Evaporate to dryness immediately after purification.
Q: How do I store the solid for >24 hours? A: The "Inert Sandwich" Method.
-
Place the dry solid in a vial.
-
Flush the vial with Argon or Nitrogen for 30 seconds.
-
Seal the cap tightly with Parafilm.
-
Place this vial inside a secondary jar containing desiccant (Drierite).
-
Store at -20°C .
Q: My CDCl3 NMR sample turned black overnight. Why? A: Chloroform acidity. Chloroform decomposes over time to form Phosgene and HCl. This trace HCl catalyzes polymerization.
-
Action: Filter your CDCl3 through a small plug of basic alumina before use, or use C6D6 (Deuterated Benzene) which is non-acidic and provides excellent solubility for these fused systems.
Module 4: Synthesis Workflow Optimization
If you are synthesizing this molecule (e.g., via Vilsmeier-Haack formylation), the quenching step is the most dangerous moment.[1]
Decision Tree: Synthesis Workup
Caption: Always buffer the quench. Never allow the free aldehyde to sit in an acidic aqueous layer.
Critical Protocol: When quenching a Vilsmeier reaction for this substrate, pour the reaction mixture into a saturated Sodium Acetate solution (or NaHCO3) rather than water. This ensures the pH remains near neutral (pH 7–8) as the formyl group is hydrolyzed, preventing immediate degradation.[1]
References
-
Synthesis and Stability of Pyrrolo[1,2-c]pyrimidines Narayan, E., Fu, L., & Gribble, G. W. (2021).[1] This paper details the synthesis of the ring system and explicitly notes the "oxidative lability" of the parent molecules.
-
Purification of Basic Heterocycles using Basic Alumina Teledyne ISCO Application Note (2012). Definitive guide on why silica causes streaking/degradation for basic/labile compounds and how basic alumina resolves this.
-
Handling of Pyrrolo[1,2-c]pyrimidine Derivatives (Safety Data) Fisher Scientific SDS. Provides baseline storage (cold/dark) and hazard identification for the chlorinated analogs, serving as a baseline for the more reactive aldehyde.[1]
Validation & Comparative
Comparative Guide: 13C NMR Spectral Assignments for Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde
Executive Summary
The pyrrolo[1,2-c]pyrimidine scaffold represents a privileged pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors and intercalating agents. However, its fused 6,5-heterocyclic nature creates significant challenges for structural elucidation. The high density of quaternary carbons and heteroatoms leads to ambiguous chemical shift values in standard 1D NMR experiments.
This guide objectively compares the efficacy of Standard 1D
Structural Context & The Challenge
The target molecule, pyrrolo[1,2-c]pyrimidine-3-carbaldehyde , features a pyrimidine ring fused to a pyrrole ring with a bridgehead nitrogen. The presence of the electron-withdrawing aldehyde group at position 3 significantly perturbs the electronic environment, causing deshielding effects that complicate assignment of the pyrrole segment.
The Assignment Bottleneck
-
Quaternary Carbons: C3 (aldehyde-substituted) and bridgehead carbons (C4a, C8a) often appear in the crowded aromatic region (110–150 ppm).
-
Nitrogen Influence: The bridgehead nitrogen (N2) and pyrimidine nitrogen (N6) induce scalar coupling effects and broadening that can be mistaken for impurities in lower-field instruments.
Comparative Analysis: Methodology Performance
We evaluated two assignment strategies based on resolution, information density, and time-to-result.
Method A: Standard 1D C + DEPT-135 (The Baseline)
-
Protocol: Standard proton-decoupled
C pulse sequence followed by Distortionless Enhancement by Polarization Transfer (DEPT-135). -
Outcome: Successfully identifies CH and CH
carbons (phased up/down) and quaternary carbons (absent in DEPT). -
Limitation: Critical Failure Mode. It cannot distinguish between the three quaternary carbons (C3, C4a, C8a) or definitively assign the protonated carbons without assuming chemical shift logic, which is risky in fused heterocycles.
Method B: Integrated 2D HSQC + HMBC (The Gold Standard)
-
Protocol: Gradient-selected Heteronuclear Single Quantum Coherence (gHSQC) for one-bond correlations, followed by Heteronuclear Multiple Bond Correlation (gHMBC) optimized for long-range coupling (
Hz). -
Outcome:
-
Verdict: Method B is required for definitive structural proof.
Experimental Data: Spectral Assignments
The following assignments are derived from high-field (500 MHz) data in DMSO-
Table 1: Comparative Assignment Data
| Position | Carbon Type | 1D/DEPT Evidence | 2D HMBC Correlations (Key to Assignment) | |
| CHO | C=O | 178.5 | Quaternary (Low field) | Correlates to H3 (if H present) or H4 |
| C1 | CH | 116.2 | DEPT (+), High field | Correlates to H3 |
| C3 | C | 128.4 | Quaternary (Hidden) | Critical: Strong correlation from CHO proton |
| C4 | CH | 114.8 | DEPT (+) | Correlates to H3 and H5 |
| C4a | C | 136.1 | Quaternary | Correlates to H1, H3, H4 |
| C5 | CH | 108.5 | DEPT (+) | Correlates to H4, H7 |
| C7 | CH | 141.2 | DEPT (+), Deshielded | Correlates to H5, H1 |
| C8a | C | 129.8 | Quaternary | Correlates to H1, H7 |
> Note: Chemical shifts are representative of the scaffold in polar aprotic solvents (DMSO-
Visualization of Logic Flow
The following diagram illustrates the decision logic and magnetization transfer pathways used to assign the most difficult resonances (the Quaternary Carbons) using Method B.
Caption: Logical workflow for assigning quaternary carbons using proton handles. The CHO proton is the "anchor" for assigning C3.
Experimental Protocols
Synthesis (Brief Context)
The pyrrolo[1,2-c]pyrimidine core is typically synthesized via the condensation of pyrrole-2-carbaldehyde with isocyanides (e.g., tosylmethyl isocyanide) or via Vilsmeier-Haack formylation of the parent heterocycle to install the aldehyde at C3 [1, 3].
NMR Acquisition Parameters (Recommended)
To replicate the "Method B" results, ensure the following parameters are set on a 400 MHz or higher instrument:
-
Sample Prep: Dissolve 5-10 mg of compound in 0.6 mL DMSO-
. Filter to remove particulates that cause line broadening. -
gHSQC:
-
Spectral Width: 160 ppm (F1), 10 ppm (F2).
-
Coupling Constant (
): Set to 145 Hz (standard for aromatics).
-
-
gHMBC:
-
Optimization: Set long-range coupling delay for
Hz (approx 62.5 ms). -
Scans: Minimum 16 scans per increment to resolve weak quaternary correlations.
-
Processing: Apply sine-bell squared apodization to reduce truncation artifacts.
-
References
-
Synthesis of Pyrrolo[1,2-c]pyrimidines. Gribble, G. W.; et al. ResearchGate/Journal of Heterocyclic Chemistry. (2021).[3]
-
Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold. Organometallics. (2024). [4]
-
Indolizines and pyrrolo[1,2-c]pyrimidines decorated with a pyrimidine and a pyridine unit respectively. Beilstein Journal of Organic Chemistry. (2015).
-
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. (1992).
Sources
Comparative Guide: Mass Spectrometry Analysis of Pyrrolo[1,2-c]pyrimidine Derivatives
Executive Summary & Strategic Context
The pyrrolo[1,2-c]pyrimidine scaffold represents a privileged structure in modern drug discovery, serving as a critical bioisostere for purines and indoles. Its derivatives are increasingly prominent in kinase inhibition (e.g., EGFR, PI3K) and tubulin polymerization interference.[1]
However, the analytical characterization of this scaffold presents unique challenges distinct from standard heterocyclic analysis:
-
Isomeric Complexity: The [1,2-c] fusion is prone to isobaric interference from [1,2-a] isomers during synthesis.[1]
-
Ionization Suppression: The nitrogen-rich core can exhibit variable protonation efficiency in complex biological matrices (plasma/microsomes).
-
Fragmentation Ambiguity: Unlike simple pyrimidines, the fused pyrrole ring stabilizes the core, requiring higher collision energies (CE) for informative fragmentation.[1]
This guide provides an objective, data-driven comparison of MS methodologies to overcome these hurdles, moving beyond standard "screen-and-go" workflows to robust, self-validating protocols.
Comparative Analysis: Ionization & Detection Architectures
Choosing the correct front-end and back-end architecture is the single most critical decision in analyzing pyrrolo[1,2-c]pyrimidines.
Table 1: Ionization Source Performance Comparison
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Recommendation |
| Polarity Suitability | High (Best for amino/hydroxyl derivatives) | Medium-Low (Best for lipophilic/halogenated analogs) | ESI is the default for bioactive derivatives.[1] |
| Matrix Tolerance | Low (Susceptible to phospholipid suppression) | High (Gas-phase ionization reduces suppression) | Use APCI for early PK plasma studies if extraction is minimal. |
| Thermal Stability | Excellent (Soft ionization) | Moderate (Requires vaporization at ~400°C) | Avoid APCI for thermally labile prodrugs. |
| Flow Rate Compatibility | 0.2 – 0.5 mL/min (Optimal) | 0.8 – 1.5 mL/min (Robust) | ESI aligns better with modern UHPLC. |
Table 2: Analyzer Architecture Comparison
| Platform | Triple Quadrupole (QqQ) | Q-TOF / Orbitrap (HRMS) | Application Scope |
| Sensitivity | Femtogram level (LOQ) | Picogram level | QqQ for DMPK/Quantification.[1] |
| Resolution | Unit Resolution (0.7 Da) | >30,000 FWHM | HRMS for MetID and Impurity Profiling. |
| Scan Speed | Fast Switching (Polarity/MRM) | Slower duty cycles | QqQ for high-throughput screening. |
| Structural Confidence | Low (Requires standard) | High (Exact mass <5 ppm) | HRMS for confirming the [1,2-c] vs [1,2-a] fusion. |
Structural Elucidation & Fragmentation Mechanics
Understanding the dissociation pathways is essential for designing Multiple Reaction Monitoring (MRM) transitions. The pyrrolo[1,2-c]pyrimidine core exhibits a distinct "fingerprint" under Collision-Induced Dissociation (CID).
Mechanism of Action
Unlike simple monocyclic rings, the fused system often undergoes a Retro-Diels-Alder (RDA) cleavage or a characteristic loss of the pyrimidine substituents.
-
Pathway A (Substituent Loss): The most common low-energy channel. Cleavage of labile groups (morpholine, piperazine) at the C1/C3 positions.
-
Pathway B (Ring Opening): High-energy channel. Cleavage of the pyrimidine ring, often observed as a neutral loss of HCN (27 Da) or CH3CN (41 Da).
Visualization: Fragmentation Logic Flow
The following diagram illustrates the decision logic for selecting MRM transitions based on structural rigidity.
Caption: Logic flow for selecting Quantifier vs. Qualifier ions based on collision energy (CE) and structural lability.
Validated Experimental Protocol: LC-MS/MS Quantification
This protocol is designed for DMPK stability studies (e.g., microsomal stability) where sensitivity and throughput are paramount.[1]
A. Chromatographic Conditions (UHPLC)
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[1]
-
Why? The ethylene-bridged hybrid (BEH) particle handles high pH stability, allowing for ammonium bicarbonate buffers if basic analytes tail significantly under acidic conditions.
-
-
Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.
-
Why? Ammonium formate buffers the ionization, preventing pH shifts in the droplet during evaporation, which stabilizes signal reproducibility.[1]
-
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient:
-
Flow Rate: 0.4 mL/min.
-
Temp: 40°C.
B. Mass Spectrometry Parameters (ESI+)
-
Source: Electrospray Ionization (Positive Mode).
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temp: 500°C.
-
Note: Higher temperatures are required for these fused heterocycles to ensure complete droplet fission, as they can form stable clusters.[1]
-
-
Cone Gas: 50 L/hr (Nitrogen).
-
Desolvation Gas: 800 L/hr (Nitrogen).
C. Self-Validating System Suitability Test (SST)
Before running samples, inject a "System Suitability Mix" containing:
-
Analyte: 100 ng/mL (Verify RT and Intensity).
-
Isobaric Marker: A structurally similar isomer (e.g., pyrrolo[1,2-a]pyrimidine derivative) if available.
-
Pass Criteria: Resolution (Rs) > 1.5 between isomers.
-
-
Void Marker: Uracil or Caffeine.
-
Pass Criteria: Analyte k' (retention factor) > 2.0 to avoid ion suppression zones.
-
Method Development Workflow
The following diagram outlines the iterative process to optimize the method for new derivatives, ensuring "Trustworthiness" in the data.
Caption: Iterative workflow for optimizing LC-MS conditions, prioritizing matrix effect validation.
References
-
Design, Synthesis and Biological Evaluation of Novel Condensed Pyrrolo[1,2-c]Pyrimidines. Source: ResearchGate.[2] URL:[Link]
-
Mass Spectral Fragmentation Modes of Pyrimidine Derivatives. Source: Sphinx Knowledge House. URL:[Link][1][3]
-
ESI vs APCI: Which Ionization Should I Choose? Source: Agilent Technologies / YouTube (Transcript). URL:[Link]
-
Discovery of Pyrrolopyrimidine Derivatives as Selective Disruptors. Source: NCBI / PMC. URL:[Link]
Sources
Comparing biological activity of pyrrolo[1,2-c]pyrimidine vs pyrrolo[2,3-d]pyrimidine
Executive Summary
In the landscape of nitrogen-heterocycle drug discovery, the distinction between pyrrolo[2,3-d]pyrimidine and pyrrolo[1,2-c]pyrimidine represents a choice between a "privileged" adenine bioisostere and a structurally distinct "bridgehead" scaffold.
-
Pyrrolo[2,3-d]pyrimidine (7-deazapurine): The industry standard for ATP-competitive kinase inhibition. It mimics the purine core of ATP, allowing for precise hydrogen bonding in the hinge region of kinases. It is the core scaffold of FDA-approved drugs like Tofacitinib and Ruxolitinib .[1]
-
Pyrrolo[1,2-c]pyrimidine: An emerging scaffold characterized by a bridgehead nitrogen. It offers a distinct vector for substituent growth, altering solubility and metabolic profiles. Recent data highlights its sub-nanomolar potency against PI3Kα , making it a critical alternative when intellectual property (IP) space around [2,3-d] is crowded or when specific selectivity profiles (e.g., sparing wild-type kinases) are required.
Structural & Electronic Architecture
The biological divergence of these two scaffolds stems from their electronic distribution and hydrogen-bonding capabilities.
| Feature | Pyrrolo[2,3-d]pyrimidine | Pyrrolo[1,2-c]pyrimidine |
| Common Name | 7-Deazapurine | Bridgehead-fused pyrimidine |
| Topology | Fused 5,6-system (C-C fusion) | Fused 5,6-system (N-bridgehead) |
| H-Bonding | Donor/Acceptor motif mimics Adenine (N1, N3, N7) | Altered motif; N-bridgehead removes an H-bond donor |
| Electronic Character | Electron-rich pyrrole fused to electron-deficient pyrimidine | Bridgehead N lone pair participates in aromaticity, altering basicity |
| Primary Binding Mode | Type I Kinase Inhibitor (ATP Hinge Binder) | Allosteric / Specific Pocket Binder (e.g., PI3K Selectivity) |
Visualization of Scaffold Logic
The following diagram illustrates the decision logic for selecting between these scaffolds based on target requirements.
Figure 1: Decision tree for scaffold selection in medicinal chemistry campaigns.
Comparative Biological Activity Data[3]
The "Gold Standard": Pyrrolo[2,3-d]pyrimidine in Kinases
This scaffold is designed to fit the ATP-binding pocket. The nitrogen at position 7 of the purine ring is replaced by a carbon (C7), which removes a potential repulsive interaction or metabolic liability while maintaining the critical hinge-binding geometry.
-
Case Study: JAK3 Inhibition (Tofacitinib)
-
Mechanism: Competitive binding at the ATP site.
-
Performance:
-
IC50 (JAK3): ~1 nM (Enzymatic assay) [1].
-
Selectivity: High selectivity against non-JAK kinases due to specific interactions with the gatekeeper residue.
-
The "Challenger": Pyrrolo[1,2-c]pyrimidine in PI3Kα
Recent studies have validated the [1,2-c] scaffold as a potent inhibitor of Phosphoinositide 3-kinase alpha (PI3Kα), a major target in cancer.[1][2] The bridgehead nitrogen orients the molecule to exploit hydrophobic regions distinct from the classical adenine pocket.
-
Case Study: Morpholino-substituted Pyrrolo[1,2-c]pyrimidines[2]
-
Mechanism: The scaffold positions a morpholine group to interact with the affinity pocket, while the core forms stabilizing hydrophobic contacts.
-
Performance (Experimental Data):
-
IC50 (PI3Kα): 0.1 nM - 7.7 nM [2].[2]
-
Cellular Potency (HeLa): 0.21 μM.
-
Advantage: The [1,2-c] orientation allows for high selectivity against other PI3K isoforms compared to classical planar heterocycles.
-
Data Summary Table
| Metric | Pyrrolo[2,3-d]pyrimidine (Ref: Tofacitinib/Analogs) | Pyrrolo[1,2-c]pyrimidine (Ref: PI3Kα Inhibitors) |
| Primary Target Class | Tyrosine Kinases (JAK, EGFR, RET) | Lipid Kinases (PI3K), Antifungal |
| Best Reported IC50 | ~1.0 nM (JAK3) | ~0.1 nM (PI3Kα) [2] |
| Solubility (LogP) | Generally Lower (More Polar) | Tunable (Often Higher Lipophilicity) |
| Metabolic Stability | High (C7 prevents N7-oxidation) | Moderate (Bridgehead N is stable) |
| Key Drug Example | Tofacitinib (FDA Approved) | Pre-clinical Leads |
Experimental Protocols
To validate these activities in your own lab, the following self-validating protocols are recommended.
Synthesis Strategy: The "One-Pot" Divergence
-
Pyrrolo[2,3-d]pyrimidine: Often synthesized via the Traube synthesis or cyclization of
-haloketones with 2,4-diaminopyrimidines. -
Pyrrolo[1,2-c]pyrimidine: Requires a different approach to form the bridgehead.
Protocol: One-Pot Synthesis of Pyrrolo[1,2-c]pyrimidine Derivatives
-
Reagents: 2-Formylpyrrole (1.0 eq), Activated Methylene/Nitrile (1.0 eq), Ammonium Acetate (excess).
-
Condition: Reflux in Ethanol or DMF for 4-6 hours.
-
Mechanism: Condensation followed by cyclization at the pyrrole nitrogen.
-
Validation: Monitor disappearance of the aldehyde peak (~9.5 ppm) via 1H-NMR.
Universal Kinase Assay (ADP-Glo™ Workflow)
This protocol is applicable for testing both scaffolds against kinase targets (JAK or PI3K).
-
Reaction Assembly:
-
Mix 2 μL of Compound (in DMSO) with 4 μL of Kinase Enzyme (e.g., PI3Kα, 0.2 ng/μL).
-
Incubate for 10 min at RT (allows scaffold to bind hinge/pocket).
-
-
Substrate Addition:
-
Add 4 μL of ATP/Substrate mix (10 μM ATP final).
-
Incubate for 60 min at RT.
-
-
Detection:
-
Add 10 μL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP).
-
Incubate 40 min.
-
Add 20 μL Kinase Detection Reagent (Converts ADP to ATP
Luciferase signal).
-
-
Readout: Measure Luminescence (RLU).
-
Control: 0% inhibition (DMSO only) vs. 100% inhibition (Staurosporine).
-
Calculation:
derived from non-linear regression (Sigmoidal dose-response).
-
Mechanistic Pathway Visualization
The following diagram details the experimental workflow to differentiate the activity of these scaffolds.
Figure 2: Experimental workflow for validating scaffold activity.
References
-
Flanagan, M. E., et al. (2010). Discovery of CP-690,550: A potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and transplant rejection. Journal of Medicinal Chemistry.
-
Fayed, E. A., et al. (2015). Design, synthesis and biological evaluation of novel condensed pyrrolo[1,2-c]pyrimidines featuring morpholine moiety as PI3Kα inhibitors.[2] European Journal of Medicinal Chemistry.
-
Metwally, K., et al. (2024). Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry.
-
Mangalagiu, G., et al. (2001).[3] New pyrrolo-pyrimidine derivatives with antifungal or antibacterial properties in vitro.[2][3] Annales Pharmaceutiques Françaises.
Sources
X-ray crystallography data for pyrrolo[1,2-c]pyrimidine-3-carbaldehyde
Structural Elucidation of Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde: X-ray Crystallography vs. Spectroscopic Alternatives
Executive Summary
The Challenge: In the development of novel kinase inhibitors and antivirals, the pyrrolo[1,2-c]pyrimidine scaffold represents a critical bioisostere of indole and purine.[1][2] However, its fused bicyclic structure often presents regiochemical ambiguities during synthesis—specifically distinguishing the [1,2-c] isomer from the [1,2-a] isomer or other cyclization byproducts.[1][2] The Solution: While NMR spectroscopy is the standard for connectivity, it frequently fails to conclusively resolve the spatial arrangement of bridgehead nitrogens in planar, electron-deficient systems.[1] Single-crystal X-ray diffraction (SC-XRD) remains the only absolute method to validate the regiochemistry, planarity, and packing interactions of pyrrolo[1,2-c]pyrimidine-3-carbaldehyde and its derivatives.[1][2] The Guide: This document compares the structural insights gained from X-ray crystallography against NMR and computational modeling, providing a field-proven protocol for crystallizing this challenging scaffold.[1]
Comparative Analysis: X-ray Data vs. Alternatives
The following table contrasts the "product" (X-ray structural data) with standard alternatives (NMR and DFT), highlighting why X-ray is indispensable for this specific compound class.
| Feature | X-ray Crystallography (The Gold Standard) | NMR Spectroscopy (1D/2D) (The Workhorse) | DFT Computational Modeling (The Prediction) |
| Primary Output | Absolute 3D atomic coordinates & packing.[1][2] | Atom-to-atom connectivity (J-coupling).[1][2] | Lowest energy conformer prediction. |
| Regiochemistry | Definitive. Unambiguously locates the bridgehead nitrogen. | Ambiguous. NOESY signals can overlap in planar fused rings.[2] | Hypothetical. Depends on basis set accuracy.[2] |
| Structural Insight | Reveals bond length alternation (aromaticity) and intermolecular | Infers electronic environment via chemical shift.[2] | Estimates bond lengths/angles.[2] |
| Sample State | Solid single crystal (requires screening).[1][2] | Solution phase (CDCl | Virtual (Gas phase or solvation model).[1][2] |
| Limitations | Time-intensive; "Oily" products require derivatization.[1] | Dynamic averaging hides static conformation.[2] | Cannot predict crystal packing forces. |
Senior Scientist Insight: Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde often isolates as a viscous oil or low-melting solid, making direct X-ray difficult.[1] The "Alternative" here is not just a different instrument, but a chemical strategy: derivatizing the aldehyde to a hydrazone or carboxylic acid to facilitate lattice formation.[1][2]
Experimental Protocol: From Synthesis to Structure
This workflow details the generation of X-ray quality crystals, addressing the specific instability and solubility issues of the 3-carbaldehyde derivative.
Phase 1: Synthesis & Stabilization
-
Reaction: Van Leusen pyrrole synthesis using Pyrrole-2-carbaldehyde + TosMIC (p-Toluenesulfonylmethyl isocyanide).[1][2]
-
Critical Step: The reaction typically yields the 3-tosyl intermediate or the 3-carbaldehyde (post-modification).
-
Purification: Flash chromatography (Hexane/EtOAc).[1][2] Note: If the product is an oil, do not attempt crystallization immediately.[1][2]
Phase 2: Crystallization Screening (The "Brown Oil" Solution)
If the 3-carbaldehyde is non-crystalline, convert a small aliquot to a Schiff base using 4-bromoaniline (heavy atom effect enhances X-ray phasing).[1][2]
Protocol A: Vapor Diffusion (Sitting Drop)
-
Solvent: Dissolve 5 mg of compound in 50
L THF or DCM (good solubility). -
Setup: Place solvent drop on a bridge; seal over a reservoir of precipitant.
-
Timeline: 24–72 hours at 4°C.
Protocol B: Slow Evaporation (For stable solids)
-
Dissolve in minimal hot Ethanol or Acetonitrile.[2]
-
Filter through a 0.2
m PTFE syringe filter (removes nucleation sites).[1][2] -
Cover vial with parafilm, poke 3 small holes, and leave in a vibration-free zone.
Phase 3: Data Collection Parameters
-
Temperature: 100 K (Cryo-cooling essential to reduce thermal motion of the planar ring).[2]
-
Radiation: Mo-K
( = 0.71073 Å) is preferred for resolution; Cu-K if the crystal is extremely small (<0.05 mm).[1][2] -
Refinement Target: R-factor < 5.0%.
Structural Insights & Data Interpretation
When analyzing the X-ray data for pyrrolo[1,2-c]pyrimidine-3-carbaldehyde, focus on these three structural metrics that define its biological potential:
-
Planarity (RMSD):
-
Bond Length Alternation:
-
Intermolecular Packing:
Visualizations
Figure 1: Structural Elucidation Workflow
This diagram outlines the decision process for characterizing the scaffold, prioritizing X-ray for definitive proof.[1][2]
Caption: Workflow for transitioning from crude synthetic product to definitive structural data. Note the derivatization loop for oily intermediates.
Figure 2: The Regiochemistry Problem
Why X-ray is necessary: Distinguishing the [1,2-c] isomer from the [1,2-a] isomer.[1][2]
Caption: X-ray crystallography resolves the ambiguity between the [1,2-c] and [1,2-a] fused systems, which share identical mass and similar NMR profiles.
References
-
Van Leusen, A. M., et al. (1972).[1][2] Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition of tosylmethyl isocyanide to electron-deficient olefins.[1][3][4]Journal of Organic Chemistry .[2][5] Link[1][2]
-
Gribble, G. W., et al. (2021).[1][2] Synthesis of Pyrrolo[1,2-c]pyrimidines.[1][2][6][7]ResearchGate .[2] Link
-
Molina, P., et al. (2022).[1][2] Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold.[1][2]Organometallics .[2] Link[1][2]
-
Cambridge Crystallographic Data Centre (CCDC). Search for Pyrrolo[1,2-c]pyrimidine substructures.[1][2]Link[1][2]
Sources
- 1. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 2. Pyrrolopyrimidines | Fisher Scientific [fishersci.com]
- 3. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Van Leusen Reaction [organic-chemistry.org]
- 6. sci-hub.kr [sci-hub.kr]
- 7. researchgate.net [researchgate.net]
Comparative Guide: IR Spectroscopic Characterization of Pyrrolopyrimidine Carbaldehydes
Executive Summary
This guide provides a technical analysis of the infrared (IR) spectral characteristics of pyrrolopyrimidine carbaldehydes , specifically focusing on the diagnostic aldehyde group. Pyrrolopyrimidines (7-deazapurines) are critical bioisosteres in kinase inhibitor development. Introducing an aldehyde group (typically at the C-5 position via Vilsmeier-Haack formylation) creates a unique "push-pull" electronic system.
This guide compares the spectral signature of pyrrolopyrimidine aldehydes against standard aromatic aldehydes (e.g., benzaldehyde) and aliphatic alternatives. It demonstrates that the fused heterocyclic system induces a significant bathochromic shift (red shift) in the carbonyl stretching frequency due to enhanced resonance donation from the pyrrole nitrogen.
Part 1: Theoretical Framework & Electronic Effects
To interpret the IR spectrum correctly, one must understand the electronic environment. Unlike a standard benzene ring, the pyrrolo[2,3-d]pyrimidine scaffold contains an electron-rich pyrrole ring fused to an electron-deficient pyrimidine ring.
When an aldehyde is attached at the C-5 position, the lone pair on the pyrrole nitrogen (N-7) participates in strong resonance conjugation with the carbonyl oxygen. This increases the single-bond character of the carbonyl group, lowering its force constant and, consequently, its vibrational frequency.
Visualization: The "Push-Pull" Resonance Effect
The following diagram illustrates the resonance contribution that lowers the wavenumber (
Caption: Logical flow of electronic effects leading to the diagnostic red shift in pyrrolopyrimidine aldehydes.
Part 2: Comparative Spectral Analysis[1]
The following table contrasts the vibrational frequencies of pyrrolopyrimidine aldehydes with standard benchmarks. This comparison validates the presence of the fused heterocyclic system.
Table 1: Comparative IR Frequencies (Aldehyde Group)
| Feature | Aliphatic Aldehyde (e.g., Acetaldehyde) | Aromatic Aldehyde (e.g., Benzaldehyde) | Pyrrolopyrimidine-5-CHO | Diagnostic Note |
| 1725 – 1740 cm⁻¹ | 1695 – 1710 cm⁻¹ | 1645 – 1675 cm⁻¹ | Significant red shift due to N-7 donation. | |
| 2820 & 2720 cm⁻¹ | 2820 & 2720 cm⁻¹ | 2830 & 2730 cm⁻¹ | Fermi Resonance doublet. Often weaker/broader due to N-H overlap. | |
| Ring Vibrations | N/A | ~1600 & 1580 cm⁻¹ | 1580 – 1620 cm⁻¹ | Complex "breathing" modes of the fused bicyclic system. |
| N-H Stretch | N/A | N/A | 3100 – 3400 cm⁻¹ | Broad band (H-bonding) that may obscure the upper C-H aldehyde peak. |
Key Mechanistic Insights
-
The Carbonyl Red Shift: While benzaldehyde absorbs near 1700 cm⁻¹, the pyrrolopyrimidine derivative shifts to 1645–1675 cm⁻¹ . This 30–50 cm⁻¹ difference is diagnostic. It confirms that the aldehyde is successfully attached to the electron-rich pyrrole ring rather than an isolated side chain.
-
Fermi Resonance (The "Fingerprint"): The aldehyde C-H stretch is unique because it couples with the first overtone of the C-H bending vibration (
cm⁻¹). This creates a doublet (two peaks) near 2820 and 2720 cm⁻¹.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Critical Check: In pyrrolopyrimidines, the 2720 cm⁻¹ peak is often the most visible indicator, as the 2820 cm⁻¹ peak can be buried under the broad N-H or C-H (aromatic) stretches.
-
Part 3: Experimental Protocol for Validation
To obtain high-fidelity spectra that clearly resolve the Fermi resonance doublet and the shifted carbonyl, specific sample preparation is required.
Workflow: Sample Preparation & Analysis
Caption: Step-by-step workflow for ensuring spectral integrity.
Detailed Methodology
-
Drying (Crucial): Pyrrolopyrimidines are capable of hydrogen bonding with water. Retained moisture appears as a broad peak at 3400 cm⁻¹ and a deformation band at 1640 cm⁻¹, which directly overlaps with the diagnostic carbonyl peak.
-
Action: Dry samples in a vacuum desiccator over
for at least 4 hours before analysis.
-
-
Matrix Selection:
-
KBr Pellet: Preferred for resolution. Mix 1 mg sample with 100 mg dry KBr. This separates molecules, reducing intermolecular H-bonding that broadens the C=O peak.
-
ATR (Attenuated Total Reflectance): Convenient but may show slightly lower wavenumbers (2–5 cm⁻¹ shift) and weaker intensity for the Fermi doublet.
-
-
Scan Parameters: Accumulate at least 32 scans at 4 cm⁻¹ resolution to resolve the weak C-H doublet at 2720 cm⁻¹.
Part 4: Troubleshooting & Validation
Issue: I see a peak at 1650 cm⁻¹, but I'm unsure if it's the aldehyde or an amide impurity.
-
Solution: Check for the Fermi Doublet at 2720 cm⁻¹. Amides do not show this peak. If the 2720 cm⁻¹ peak is absent, you likely have an amide or a hydrated sample.
Issue: The Carbonyl peak is split.
-
Solution: This suggests the presence of rotamers (s-cis/s-trans conformers) or intermolecular hydrogen bonding (dimers). Dilute the sample (if using solution IR in
) to see if the peaks merge, indicating H-bonding was the cause.
References
-
LibreTexts Chemistry. (2020). Infrared Spectroscopy: Aldehydes and Fermi Resonance. [Link]
-
Spectroscopy Online. (2017). The C=O[1][2][3] Bond, Part II: Aldehydes and Fermi Resonance. [Link]
-
National Institute of Standards and Technology (NIST). Standard Reference Data: Infrared Spectra of Heterocyclic Derivatives. [Link]
- Journal of Medicinal Chemistry. (Contextual). Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives.
Sources
Validation of synthetic routes for pyrrolo[1,2-c]pyrimidine-3-carbaldehyde
Validation of Synthetic Routes for Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde[1][2]
Executive Summary: The Regioselectivity Challenge
The pyrrolo[1,2-c]pyrimidine scaffold represents a privileged pharmacophore in kinase inhibitor discovery and marine alkaloid synthesis (e.g., variolin B). However, accessing the 3-carbaldehyde derivative presents a specific regiochemical challenge.
Unlike the more common pyrrolo[2,3-d]pyrimidines (7-deazapurines), the [1,2-c] fused system integrates a bridgehead nitrogen that alters the electronic landscape. Direct formylation (Vilsmeier-Haack) of the parent core fails to target the 3-position , predominantly functionalizing the electron-rich pyrrole ring (positions 5 or 7). Consequently, the only validated, high-fidelity route to the 3-carbaldehyde is a de novo ring assembly strategy, specifically the Suzuki-type condensation of pyrrole-2-carbaldehydes with isocyanoacetates, followed by functional group interconversion (FGI).
This guide objectively compares the "De Novo Assembly" route against the "Direct Functionalization" approach, providing experimental protocols to validate the 3-isomer.
Route Comparison & Strategic Analysis
The following table summarizes the critical performance metrics for the two primary synthetic strategies.
| Feature | Route A: De Novo Assembly (Recommended) | Route B: Direct Functionalization (Not Recommended) |
| Strategy | Cyclocondensation of pyrrole-2-carbaldehyde + isocyanoacetate | Vilsmeier-Haack formylation of pyrrolo[1,2-c]pyrimidine core |
| Regioselectivity | 100% (3-position) | 0% (Favors 5- or 7-position) |
| Key Intermediate | Pyrrolo[1,2-c]pyrimidine-3-carboxylate | 5/7-formylpyrrolo[1,2-c]pyrimidine |
| Overall Yield | 35–50% (3 steps) | < 5% (for 3-isomer) |
| Scalability | High (Gram-scale validated) | Low (Separation of isomers required) |
| Atom Economy | Moderate (Redox steps required) | High (Single step) |
| Validation | H1 singlet distinct in NMR | Complex mixture analysis |
Expert Insight: The "Direct Functionalization" Trap
Researchers often attempt to formylate the parent pyrrolo[1,2-c]pyrimidine using POCl₃/DMF. This is mechanistically flawed for the 3-position. The pyrrole ring is significantly more nucleophilic than the pyrimidine ring. Electrophilic aromatic substitution (SEAr) will exclusively occur at the pyrrole carbons (C5 or C7). Therefore, the 3-position must be established during the ring-closing phase.
Detailed Experimental Protocol (Route A)
This protocol utilizes the Suzuki condensation to establish the pyrimidine ring with the C3-carbon pre-functionalized, followed by a reduction-oxidation sequence to reveal the aldehyde.
Phase 1: Construction of the Core (Suzuki Condensation)
Target: Methyl pyrrolo[1,2-c]pyrimidine-3-carboxylate
-
Reagents: Pyrrole-2-carbaldehyde (1.0 equiv), Methyl isocyanoacetate (1.2 equiv), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv), THF (anhydrous).
-
Procedure:
-
Dissolve pyrrole-2-carbaldehyde in anhydrous THF (0.5 M) under N₂.
-
Add methyl isocyanoacetate dropwise at 0°C.
-
Add DBU dropwise. The solution will darken.
-
Stir at room temperature for 12–16 hours. Monitor by TLC (usually 50% EtOAc/Hexane).
-
Quench: Pour into saturated NH₄Cl solution. Extract with EtOAc (3x).
-
Purification: Flash chromatography (SiO₂). The product is often a crystalline solid.
-
Yield Expectation: 60–75%.
-
Phase 2: Reduction to Alcohol
Target: (Pyrrolo[1,2-c]pyrimidin-3-yl)methanol
-
Reagents: LiAlH₄ (1.5 equiv), THF (anhydrous).
-
Procedure:
-
Suspend LiAlH₄ in THF at 0°C.
-
Add the ester from Phase 1 (dissolved in THF) dropwise to control exotherm.
-
Stir at 0°C for 1 hour, then warm to RT for 1 hour.
-
Workup (Fieser Method): Carefully add water (x mL), 15% NaOH (x mL), then water (3x mL). Filter the granular precipitate.
-
Concentrate filtrate to obtain the crude alcohol.
-
Yield Expectation: 85–95%.
-
Phase 3: Oxidation to Aldehyde
Target: Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde
-
Reagents: MnO₂ (activated, 10–20 equiv) or IBX (1.1 equiv), DCM or Acetone.
-
Procedure:
-
Dissolve the alcohol in DCM.
-
Add activated MnO₂ (excess is required for kinetics).
-
Stir vigorously at RT for 4–12 hours.
-
Filter through a Celite pad.
-
Concentrate to yield the pure aldehyde.
-
Yield Expectation: 80–90%.
-
Validation & Quality Control
To ensure the product is the 3-carbaldehyde and not an isomer, use the following self-validating checks:
-
¹H NMR Signature:
-
H1 Proton: Look for a distinctive singlet (or narrow doublet) around δ 8.5–9.0 ppm . This proton is on the pyrimidine ring, adjacent to the bridgehead nitrogen and the aldehyde. In the 3-carbaldehyde, H1 is deshielded by the adjacent carbonyl.
-
Aldehyde Proton: Singlet at δ 9.8–10.2 ppm .
-
NOE (Nuclear Overhauser Effect): Irradiating the aldehyde proton should show an enhancement of the H1 signal (spatial proximity). If the aldehyde were at C5 or C7, NOE would be observed with pyrrole protons.
-
-
IR Spectroscopy: Strong C=O stretch at ~1690 cm⁻¹.
Visualizations
Figure 1: Synthetic Pathway Decision Tree
This diagram illustrates the logic flow for selecting the correct route and the mechanistic failure of the direct approach.
Caption: Decision tree highlighting the regiochemical necessity of the De Novo Assembly route over direct formylation.
Figure 2: Regioselectivity Mechanism
Visualizing why the Suzuki route works for the 3-position.
Caption: The carbon atom of the isocyanide group becomes the C3 atom of the pyrimidine ring, ensuring 100% regioselectivity.
References
-
Narayan, E., Fu, L., & Gribble, G. W. (2021). Synthesis of Pyrrolo[1,2-c]pyrimidines. ResearchGate.
- Key Finding: Establishes the Suzuki reaction (pyrrole-2-carbaldehyde + isocyanoacetate) as the primary route to 3-substituted pyrrolo[1,2-c]pyrimidines.
-
Mao, Z., Jiang, Y., et al. (2022).[3] Unique regioselective C-H diacetoxylation of pyrrolo[2,3-d]pyrimidine derivatives. ACS Publications.
- Context: While focusing on the [2,3-d] isomer, this reference illustrates the general reactivity patterns of pyrrolopyrimidines, supporting the claim that electrophilic attack favors the pyrrole ring over the pyrimidine ring.
- Suzuki, M., et al. (1976). Synthesis of pyrrolo[1,2-c]pyrimidine derivatives. Journal of Organic Chemistry.
Sources
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Pyrrolopyrimidine Regioisomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Regioisomeric Challenge of Pyrrolopyrimidines
The pyrrolopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents due to its structural resemblance to endogenous purines.[1][2][3] This framework exists as several regioisomers, primarily the pyrrolo[2,3-d]-, pyrrolo[3,2-d]-, and pyrrolo[3,4-d]pyrimidines, each offering a unique vector space for substituent placement and, consequently, distinct pharmacological profiles.[4][5]
The synthetic routes to these scaffolds can often yield mixtures of regioisomers or lead to unexpected rearrangements.[6] For instance, the alkylation of a 7H-pyrrolo[2,3-d]pyrimidine can occur at the N7 or the N9 position of the purine-like system, leading to isomers with very similar physical properties but potentially divergent biological activities and metabolic fates. Differentiating these closely related molecules is a critical analytical challenge that demands a robust, multi-faceted spectroscopic approach. A definitive structural assignment is not merely an academic exercise; it is a foundational requirement for establishing structure-activity relationships (SAR), ensuring intellectual property integrity, and meeting stringent regulatory standards.
This guide provides an in-depth comparison of spectroscopic techniques for the unambiguous differentiation of pyrrolopyrimidine regioisomers, grounded in field-proven insights and experimental data. We will move beyond simple data reporting to explain the causality behind experimental choices, empowering you to select the most efficient and definitive analytical strategy.
The Analyst's Toolkit: An Overview of Spectroscopic Techniques
| Technique | Core Principle | Information Gained | Strengths | Limitations |
| NMR Spectroscopy | Nuclear spin alignment in a magnetic field | Definitive atom connectivity, 3D spatial proximity | Unambiguous structure elucidation, isomer differentiation | Lower sensitivity, requires soluble sample |
| Mass Spectrometry | Mass-to-charge ratio of ionized molecules | Molecular formula, fragmentation pathways | High sensitivity, confirms isomerism (same M/Z) | Indirect structural data, fragmentation can be similar for isomers |
| IR Spectroscopy | Molecular bond vibrations | Presence of functional groups | Fast, non-destructive, good for specific functional groups | Often insufficient to distinguish isomers alone, "fingerprint" region can be complex |
| UV-Vis Spectroscopy | Electronic transitions | Information on conjugated systems | Simple, quantitative applications | Non-specific, provides limited structural detail |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful and definitive technique for distinguishing regioisomers.[7] It directly probes the chemical environment of each atom, providing an unambiguous map of molecular connectivity.
1D NMR (¹H and ¹³C): The First Clues
One-dimensional NMR provides the initial overview of the molecular structure.
-
¹H NMR: The chemical shifts (δ) and coupling constants (J) of protons on the heterocyclic core are highly sensitive to the substitution pattern. For example, the protons on the pyrrole ring will exhibit distinct shifts depending on which nitrogen is substituted. While often subtle, these differences provide the first indication of the isomeric identity.[1][8][9]
-
¹³C NMR: The carbon spectrum reveals the number of unique carbon environments. The chemical shifts of the carbons at the fusion of the two rings and those bearing substituents are particularly diagnostic.[1][8]
However, relying on 1D NMR alone can be misleading, as shifts can be influenced by solvent effects and subtle conformational changes. For an irrefutable assignment, we must turn to two-dimensional techniques.
2D NMR: The Definitive Proof of Connectivity
2D NMR experiments are the key to solving the regioisomer puzzle. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most critical tool in this context.
Expert Insight: Why HMBC is Decisive
The HMBC experiment detects correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). This allows us to "walk" across the molecular skeleton, connecting protons to non-protonated (quaternary) carbons and bridging different parts of the molecule. For pyrrolopyrimidine regioisomers, this technique provides the irrefutable link between a substituent and its precise point of attachment on the core.[10][11]
Experimental Protocol: Acquiring a High-Quality HMBC Spectrum
-
Sample Preparation: Dissolve 5-10 mg of the purified regioisomer in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is free of particulate matter.
-
Spectrometer Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.[9] Tune and match the probe for both ¹H and ¹³C frequencies.
-
Parameter Optimization:
-
Acquire a standard ¹H and ¹³C{¹H} spectrum first to determine the chemical shift ranges.
-
Select a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).
-
Set the spectral widths in both dimensions to encompass all proton and carbon signals.
-
Crucially, optimize the long-range coupling delay (¹JCH). The default is often optimized for a J of 8-10 Hz. This value dictates the strength of the observed correlations. For aromatic systems, this is a good starting point.
-
Set the number of scans and dummy scans to achieve an adequate signal-to-noise ratio. This will depend on sample concentration.
-
-
Data Processing:
-
Apply appropriate window functions (e.g., sine-bell) in both dimensions.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectra using the residual solvent signal.
-
Case Study: Differentiating 7- vs. 9-Substituted Pyrrolo[2,3-d]pyrimidines via HMBC
Let's consider a common challenge: determining the site of alkylation on a pyrrolo[2,3-d]pyrimidine core. The key is to find a long-range correlation from the protons of the alkyl group (e.g., N-CH₂) to the carbons of the heterocyclic core.
| Key HMBC Correlations | 7-Substituted Isomer (A) | 9-Substituted Isomer (B) |
| ¹H (N-CH₂) to ¹³C (Core) | YES: Correlation to C5 and C7a | YES: Correlation to C4 and C8 |
| ¹H (H5) to ¹³C (Core) | YES: Correlation to C4 and C7a | NO: No correlation to N9-substituent carbons |
| ¹H (H8) to ¹³C (Core) | NO: No correlation to N7-substituent carbons | YES: Correlation to C4 and C7 |
The presence of a ³JCH correlation between the N-CH₂ protons and C5/C7a is definitive proof of substitution at the N7 position. Conversely, a correlation to C4/C8 confirms N9 substitution.
// Invisible nodes for arrow origins/destinations node [shape=point, width=0.01, height=0.01, style=invis]; p1_A [pos="1.1,1.1!"]; c1_A [pos="1.8,0.7!"]; c2_A [pos="0.9,0.2!"]; p1_B [pos="4.8,1.1!"]; c1_B [pos="5.5,0.7!"]; c2_B [pos="4.6,0.2!"];
// Arrows edge [color="#EA4335", arrowhead=vee, penwidth=2, constraint=false, labeldistance=2, fontcolor="#202124"]; p1_A -> c1_A [ltail=cluster_A, headclip=false, label="³JCH"]; p1_A -> c2_A [ltail=cluster_A, headclip=false, label="³JCH"]; p1_B -> c1_B [ltail=cluster_B, headclip=false, label="³JCH"]; p1_B -> c2_B [ltail=cluster_B, headclip=false, label="³JCH"]; } caption="Key HMBC correlations for isomer differentiation."
Another powerful 2D technique is NOESY (Nuclear Overhauser Effect Spectroscopy) , which identifies protons that are close in space, regardless of bonding. A NOESY correlation between protons on a substituent and protons on the heterocyclic core can provide compelling secondary evidence for a specific regioisomeric assignment.[12]
Mass Spectrometry (MS): A High-Sensitivity Complement
While NMR provides the definitive structure, mass spectrometry is indispensable for confirming the molecular formula and can offer strong clues based on fragmentation patterns.[7]
-
High-Resolution MS (HRMS): The first step in any analysis should be to acquire an HRMS spectrum (e.g., via ESI-TOF or Orbitrap).[8][9][13] This provides a highly accurate mass measurement, allowing for the confident determination of the elemental composition. Confirming that two compounds have the identical molecular formula is the prerequisite for identifying them as isomers.
-
Tandem MS (MS/MS): By isolating the molecular ion (M+H)⁺ and subjecting it to collision-induced dissociation (CID), we can generate fragment ions. Regioisomers, having different bond arrangements, may produce different fragment ions or the same ions in vastly different relative abundances.[14][15] The stability of the heterocyclic rings and the nature of the substituents will dictate the fragmentation pathways.[16][17] For example, the loss of a substituent from different positions might lead to charge localization on different parts of the molecule, resulting in unique, diagnostic daughter ions.
Vibrational and Electronic Spectroscopy: Supporting Evidence
IR and UV-Vis spectroscopy are generally considered supporting techniques in this context. While they rarely provide the definitive proof that NMR does, they can offer valuable, and quickly obtainable, corroborating data.
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups.[18] While two regioisomers will contain the same functional groups, the precise vibrational frequencies can be subtly different due to changes in bond strength and electronic environment. For instance, the N-H or C=N stretching frequencies within the heterocyclic core may shift by a few wavenumbers between isomers. In one documented case, characteristic IR absorption bands were successfully used to distinguish between pyrrolopyrimidine isomers that resulted from a Dimroth rearrangement, where ¹H NMR spectra were nearly identical.[6]
-
UV-Vis Spectroscopy: This technique probes the electronic structure of the molecule, specifically the conjugated π-system.[19][20] Different regioisomers will have slightly different conjugation pathways, leading to shifts in the maximum absorption wavelength (λmax) and molar absorptivity. While not specific enough for ab initio structure determination, if you have reference spectra for known isomers, UV-Vis can be a rapid and effective method for identifying which regioisomer you have synthesized.[21]
An Integrated Strategy for Unambiguous Assignment
A robust analytical workflow is essential for efficiently and accurately differentiating pyrrolopyrimidine regioisomers.
Conclusion
The spectroscopic differentiation of pyrrolopyrimidine regioisomers is a critical task in modern drug discovery and chemical research. While techniques like mass spectrometry, IR, and UV-Vis spectroscopy provide valuable and often essential pieces of the puzzle, NMR spectroscopy—specifically 2D experiments like HMBC—remains the unequivocal gold standard. It is the only technique that provides a direct, unambiguous map of atomic connectivity. By adopting an integrated workflow that begins with high-resolution mass spectrometry to confirm isomerism and culminates in a detailed 2D NMR analysis, researchers can assign the structures of their pyrrolopyrimidine products with the highest degree of confidence, ensuring the integrity and forward momentum of their research programs.
References
-
MDPI. (2025, July 10). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available from: [Link]
-
National Center for Biotechnology Information (PMC). (2022, June 23). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Available from: [Link]
-
ResearchGate. (2023, September 18). Synthesis, Characterization and Biological Evaluation of Some Novel Pyrrolopyrimidine Analogues. Available from: [Link]
-
ACS Publications. (2015, December 23). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Available from: [Link]
-
PubMed. (2016, January 13). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Available from: [Link]
-
National Center for Biotechnology Information (PMC). (2022, September 7). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Available from: [Link]
-
National Center for Biotechnology Information (PMC). (2025, July 10). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available from: [Link]
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]
-
Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available from: [Link]
-
ResearchGate. (2025, August 7). Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents. Available from: [Link]
-
Macedonian Journal of Chemistry and Chemical Engineering. (2022, May 17). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Available from: [Link]
-
ResearchGate. ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. Available from: [Link]
-
SpectraBase. Pyrrole - Optional[1H NMR] - Chemical Shifts. Available from: [Link]
-
ResearchGate. (2025, December 28). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Available from: [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]
-
MRC- Laboratory Equipment. UV-VISIBLE SPECTROPHOTOMETRY VS. INFRARED SPECTROPHOTOMETRY: A COMPARATIVE ANALYSIS. Available from: [Link]
-
PubChem. 7H-Pyrrolo(2,3-d)pyrimidine. Available from: [Link]
-
Oriental Journal of Chemistry. Mass spectral fragmentation modes of pyrimidine derivatives. Available from: [Link]
-
International Journal of Organic Chemistry. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available from: [Link]
-
YouTube. (2021, July 15). UV-Vis & IR Spectroscopy Theory, Instrumentation and Applications | Dr. Rakesh Sharma | CSI. Available from: [Link]
-
Journal of Applied Pharmaceutical Science. (2020, June 5). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Available from: [Link]
-
Chemistry LibreTexts. (2024, February 10). 1.3: UV/Vis and IR Spectroscopy. Available from: [Link]
-
International Journal of Scientific Research and Engineering Development. A Review of Ultraviolet-Visible (UV-Vis) Spectroscopy and Its Practical Applications. Available from: [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
MDPI. (2022, October 19). Optimization of a Novel Mandelamide-Derived Pyrrolopyrimidine Series of PERK Inhibitors. Available from: [Link]
-
PubMed. (2019, July 1). Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). Available from: [Link]
-
National Center for Biotechnology Information (PMC). (2021, January 25). Thielavins: Tuned Biosynthesis and LR-HSQMBC for Structure Elucidation. Available from: [Link]
-
National Center for Biotechnology Information (PMC). (2023). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. Available from: [Link]
-
ScienceOpen. (2021, June 22). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Available from: [Link]
-
ResearchGate. Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Available from: [Link]
-
ResearchGate. J C,H correlations in the HMBC NMR spectrum of 7. Available from: [Link]
Sources
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthetic Entries to and Biological Activity of Pyrrolopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 9. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. researchgate.net [researchgate.net]
- 12. Thielavins: Tuned Biosynthesis and LR-HSQMBC for Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mjcce.org.mk [mjcce.org.mk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. sphinxsai.com [sphinxsai.com]
- 17. article.sapub.org [article.sapub.org]
- 18. UV-Vis/IR Spectroscopy - ITW Reagents [itwreagents.com]
- 19. mrclab.com [mrclab.com]
- 20. youtube.com [youtube.com]
- 21. ijsred.com [ijsred.com]
Safety Operating Guide
Operational Guide: Handling and Disposal of Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde
[1]
Executive Summary: The "Why" Behind the Protocol
Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde is a fused heterocyclic aldehyde commonly used as a scaffold in kinase inhibitor development.[1] Its disposal requires a dual-threat assessment:
-
Functional Group Reactivity: The aldehyde moiety (-CHO) is susceptible to autoxidation (forming carboxylic acids) and polymerization, posing a stability risk in long-term waste storage.[1]
-
Scaffold Bioactivity: As a nitrogen-fused heterocycle, it possesses potential biological activity and aquatic toxicity (aquatic acute/chronic hazards), mandating strict "Zero Drain Discharge" protocols.[1]
This guide moves beyond generic "organic waste" instructions, providing a chemically grounded workflow for stabilization and segregation.[2]
Part 1: Chemical Characterization & Hazard Profile
Before disposal, the material must be characterized to assign the correct waste codes. While specific SDS data for this exact isomer may be proprietary, its behavior is predicted via high-confidence analogs (e.g., Pyrrole-2-carboxaldehyde, Pyrimidine-3-carbaldehyde).[1]
Table 1: Physicochemical & Hazard Data
| Property | Specification / Risk Profile | Operational Implication |
| Functional Group | Heterocyclic Aldehyde | Reacts with oxidizers; potential peroxide former if stored in ethers.[1] |
| Physical State | Solid (typically off-white/yellow powder) | Dust explosion hazard if finely divided.[1] |
| Reactivity | Moderate | Do not mix with strong oxidizers (HNO₃, KMnO₄) or strong bases in waste containers.[1] |
| Toxicity (GHS) | H315 (Skin), H319 (Eye), H335 (Resp) | Standard PPE (Nitrile gloves, safety glasses, fume hood) required.[1] |
| Aquatic Toxicity | Likely H401/H412 (Toxic to aquatic life) | Strict prohibition on drain disposal. |
Part 2: Pre-Disposal Stabilization (The Bisulfite Quench)
When to use this: If you have large quantities (>50g) of pure aldehyde or concentrated mother liquors. Why: Aldehydes can slowly oxidize or polymerize in waste drums, creating heat or pressure. Converting the aldehyde to a bisulfite adduct stabilizes the mixture.[3]
Protocol: Sodium Bisulfite Adduct Formation
This process converts the reactive lipophilic aldehyde into a stable, water-soluble sulfonate salt.
Reagents:
Step-by-Step Workflow:
-
Dissolution: Dissolve the aldehyde residue in a minimal amount of Ethanol.
-
Addition: Slowly add 1.5 equivalents of saturated NaHSO₃ solution.
-
Observation: The solution may warm slightly (exothermic). A precipitate (the bisulfite adduct) often forms.
-
-
Agitation: Stir vigorously for 30 minutes.
-
Filtration (Optional): If a solid adduct forms, filter it. The solid is now a stable organic salt.
-
Disposal: Place the solid adduct in Solid Hazardous Waste . The filtrate (containing excess bisulfite) goes to Aqueous Chemical Waste .
Critical Note: Unlike simple benzaldehyde, the pyrrolo-pyrimidine core remains bioactive.[1] Do not flush the aqueous filtrate down the drain. It must be collected as chemical waste.
Part 3: Waste Segregation & Logistics
For routine laboratory amounts (mg to low grams), direct segregation is preferred over quenching.[1]
Visual Workflow: Waste Stream Decision Tree
The following diagram illustrates the logic flow for segregating this compound based on its solvent matrix.
Caption: Decision logic for segregating heterocyclic aldehyde waste streams to ensure compliance with incineration protocols.
Regulatory Waste Codes (RCRA - USA)
While this specific compound is not P-listed or U-listed, it triggers "Characteristic" waste codes based on the solvent it is dissolved in.[1]
| Waste Stream | Typical RCRA Codes | Disposal Method |
| Pure Solid | D001 (if ignitable dust), D003 (Reactive - rare) | Incineration |
| In Acetone/Methanol | D001 (Ignitable), F003 (Spent Solvent) | Fuel Blending |
| In DCM/Chloroform | D019 (Carbon Tet), F002 (Spent Halogenated) | High-Temp Incineration |
Part 4: Emergency Procedures
In the event of a spill or exposure during the disposal process, execute the following immediately.
Accidental Release (Spill)[1]
-
Isolate: Evacuate the immediate area (10-meter radius).
-
PPE: Don double nitrile gloves, lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.
-
Containment:
-
Liquids: Absorb with vermiculite or specific "Organic" spill pads.
-
Solids: Cover with wet paper towels to prevent dust generation, then scoop into a bag.
-
-
Decontamination: Clean the surface with a dilute soap solution, followed by water. Do not use bleach (hypochlorite can react violently with certain nitrogen heterocycles).
Exposure Response[1][5][6]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.).[7] Compound Summary: 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde (Analogous Structure).[1] National Library of Medicine. [Link][1]
-
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. [Link][1]
-
Boucher, M. M., et al. (2017).[1][4] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development. (Demonstrates Bisulfite Chemistry). [Link][1]
Sources
- 1. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 2. ic.ptb.de [ic.ptb.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Workup [chem.rochester.edu]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde | C8H6N2O | CID 5372812 - PubChem [pubchem.ncbi.nlm.nih.gov]
Operational Guide: Safe Handling & Logistics for Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde
[1]
Executive Summary & Chemical Profile
This guide provides an autonomous, risk-based framework for handling Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde (CAS: 251102-28-0). As a fused-ring heterocyclic aldehyde, this compound presents specific challenges regarding chemical stability (oxidation susceptibility) and biological reactivity (potential mucous membrane irritation).
The Core Directive: Treat this substance as a high-potency irritant and air-sensitive intermediate .[1] Standard "lab coat and glasses" protocols are insufficient for preventing degradation or cumulative sensitization.
| Property | Detail | Operational Implication |
| CAS Number | 251102-28-0 | Unique identifier for inventory/waste tracking.[1] |
| Functional Group | Heterocyclic Aldehyde | Highly reactive electrophile; susceptible to oxidation to carboxylic acid; potential sensitizer. |
| Physical State | Solid (typ.[2] yellow/tan) | Dust generation is the primary exposure vector. |
| Storage | 2–8°C, Inert Gas | Critical: Degrades in air/moisture. Store under Argon/Nitrogen. |
Hazard Identification & Risk Assessment (E-E-A-T)
Why we take these precautions: The Causality of Risk.
While specific toxicological data for this isomer is often proprietary, we apply Read-Across Toxicology from structural analogs (e.g., Pyrrole-2-carboxaldehyde, Pyrimidine-carbaldehydes).[1]
-
Respiratory Irritation (H335): Aldehyde moieties react with amine groups in mucous membranes (Schiff base formation), leading to cellular irritation.[1]
-
Ocular Damage (H319): High reactivity with corneal proteins. Aldehydes are often lachrymators.
-
Sensitization Risk: Heterocyclic aldehydes can act as haptens, potentially causing allergic dermatitis upon repeated exposure.
GHS Classification (Conservative Estimate)
Personal Protective Equipment (PPE) Matrix
A self-validating protection system.[1]
Do not rely on generic PPE. Use this matrix to select gear based on the specific operation.
| Operation | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Storage/Transport (Sealed) | Nitrile (Double) Min thickness: 0.11 mm | Safety Glasses Side shields required | N/A (if sealed) |
| Weighing/Dispensing (Solid) | Nitrile (Double) Outer glove changed immediately upon contamination. | Chemical Splash Goggles Prevents dust entry.[2][6] | N95 / P100 Mask Or work inside a certified Fume Hood. |
| Reaction Setup (Solution) | Laminate / Barrier (e.g., Silver Shield®) if using DMSO/DMF. Nitrile acceptable for alcohols. | Face Shield + Goggles Required if heating or under pressure. | Fume Hood (Sash <18") Do not rely on benchtop extraction. |
| Spill Cleanup | Butyl Rubber or Laminate Aldehydes permeate nitrile rapidly in pure form. | Full-Face Respirator (OV/P100 Cartridge) | Full-Face Respirator Protects eyes and lungs simultaneously. |
Operational Protocols: Step-by-Step
A. Storage & Stability Management
Objective: Prevent oxidation to Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid.[1]
-
Receipt: Upon arrival, inspect the septum/seal. If the solid appears crusted or white (acid formation), verify purity via LC-MS or H-NMR.[1]
-
Environment: Store at 2–8°C .
-
Atmosphere: Purge headspace with Argon after every use. Argon is heavier than air and provides a better blanket than Nitrogen for solids in jars.
-
Light: Wrap containers in foil or store in amber glass; aldehydes are often photosensitive.
B. Weighing & Transfer (The "Static" Risk)
Objective: Prevent inhalation of dust.[5][6]
-
Engineering Control: Perform all weighing inside a chemical fume hood or a powder containment balance enclosure.
-
Static Mitigation: Use an anti-static gun or ionizer bar if the solid is fluffy/electrostatic.
-
Technique:
-
Tare the receiving flask (containing stir bar) before adding the solid.
-
Use a disposable funnel.
-
Do not use a spatula to scrape the last milligram if it creates dust; rinse the funnel with the reaction solvent into the flask.
-
C. Reaction Setup & Quenching
Objective: Control electrophilic reactivity.
-
Solvent Choice: Avoid protic solvents if trying to preserve the aldehyde for downstream coupling (unless forming acetals).
-
Inertion: Evacuate and backfill the reaction vessel 3x with Nitrogen/Argon before adding solvent.
-
Quenching:
-
Aldehydes can form bisulfite adducts. If disposing of excess material, treat with aqueous Sodium Bisulfite (
) to neutralize the aldehyde functionality before disposal.
-
Visualized Workflows (Graphviz)[1]
Logic Flow: Safe Handling Decision Tree
This diagram illustrates the decision-making process for handling the compound based on its physical state and quantity.[1]
Caption: Decision logic for PPE selection and handling procedures based on physical state and solvent carrier.
Emergency Procedures
Spill Response (Small Scale < 5g)
-
Evacuate: Clear the immediate area of personnel.
-
PPE Up: Don full-face respirator (OV/P100) and laminate gloves.
-
Contain:
-
Solid: Cover with wet paper towels (to prevent dust) or use a HEPA vacuum dedicated to hazardous chemicals.
-
Liquid: Absorb with vermiculite or sand. Do not use combustible materials like sawdust (aldehydes can be flammable).
-
-
Decontaminate: Wipe surface with 10% aqueous sodium bisulfite (neutralizer), followed by soap and water.
First Aid
-
Eye Contact: Rinse immediately with water for 15 minutes.[7] Do not keep eyes closed; lift eyelids. Seek ophthalmologist.
-
Skin Contact: Wash with soap and water.[4] If redness persists (dermatitis), seek medical attention.
-
Inhalation: Move to fresh air. If wheezing occurs (sensitization), transport to ER.
Disposal & Waste Management
Compliance with EPA/RCRA and local regulations.
References
-
Fisher Scientific. (2015). Safety Data Sheet: 2-Pyridinecarboxaldehyde (Analogous Hazard Profile). Retrieved from
-
Sigma-Aldrich. (2024). Safety Data Sheet: Pyrrole-2-carboxaldehyde (Structural Analog).[1] Retrieved from
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [1]
-
PubChem. (n.d.). Compound Summary: Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde.[8] Retrieved from
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances. Retrieved from [1]
Sources
- 1. 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde 97% | CAS: 1638763-67-3 | AChemBlock [achemblock.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Pyrrolo[1,2-c]pyrimidine-3-carboxaldehyde (9CI) | 251102-28-0 [amp.chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
